Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Description
Properties
IUPAC Name |
methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCAZFUFORGMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932384 | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-13-8 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate. This reaction proceeds via a phase-transfer catalyzed dichlorocyclopropanation, a robust and efficient method for the formation of dichlorocyclopropane rings. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound is a valuable synthetic intermediate in organic chemistry. The dichlorocyclopropane moiety is a versatile functional group that can be further elaborated to introduce a variety of functionalities, making it a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The synthesis described herein utilizes the generation of dichlorocarbene from chloroform under basic conditions, which is then trapped by methyl methacrylate in a [1+2] cycloaddition reaction. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.
Reaction Mechanism and Stoichiometry
The overall reaction is as follows:
CHCl₃ + CH₂(CH₃)COOCH₃ + 2NaOH → C₆H₈Cl₂O₂ + 2NaCl + 2H₂O
The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate. Under phase-transfer catalysis (PTC) conditions, a quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion then deprotonates chloroform to generate the trichloromethyl anion (⁻CCl₃), which subsequently undergoes α-elimination to yield dichlorocarbene. The highly electrophilic dichlorocarbene is then attacked by the electron-rich double bond of methyl methacrylate to form the stable dichlorocyclopropane ring.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound and related compounds.
| Product | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |
| This compound | Chloroform, Methyl Methacrylate, NaOH | Not specified in detail | 88.7 | >95 | [1] |
| Benzyl 2,2-dichloro-1-methylcyclopropanecarboxylate | Chloroform, Benzyl Methacrylate, NaOH | Not specified in detail | 89.5 | >95 | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Methyl methacrylate (CH₂(CH₃)COOCH₃)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
5% Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine methyl methacrylate (e.g., 0.1 mol, 10.01 g) and chloroform (e.g., 0.3 mol, 35.8 g). Add the phase-transfer catalyst, benzyltriethylammonium chloride (e.g., 2 mol%, 0.46 g).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 0.4 mol, 16 g in 32 mL of water). With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture at 50°C for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash them with 5% hydrochloric acid (50 mL) followed by deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Phase-transfer catalyzed dichlorocyclopropanation mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Spectroscopic Analysis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS No. 1447-13-8). The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabulated format for ease of reference.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~3.7 | -OCH₃ (s, 3H) |
| ~1.8 - 2.2 | -CH₂- (cyclopropyl, m, 2H) |
| ~1.5 | -CH₃ (s, 3H) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~65 | CCl₂ |
| ~52 | -OCH₃ |
| ~40 | C-1 (quaternary) |
| ~30 | -CH₂- (cyclopropyl) |
| ~20 | -CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
The predicted IR absorption bands for this compound are listed below. These are characteristic frequencies associated with the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data is sourced from the NIST WebBook, acquired via electron ionization (EI).[1]
| m/z | Relative Intensity (%) | Assignment |
| 182/184/186 | ~5 / 3 / 0.5 | [M]⁺ (Molecular ion) |
| 147/149 | ~30 / 10 | [M - Cl]⁺ |
| 123/125 | ~100 / 33 | [M - COOCH₃]⁺ |
| 87 | ~40 | [M - Cl - COOCH₃]⁺ |
| 59 | ~25 | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Experimental Conditions (Typical for EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Sample Introduction (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the ion source of the mass spectrometer.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) should be observed.
-
Analyze the major fragment ions to elucidate the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
References
Physical and chemical properties of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in chemical synthesis and potentially in drug discovery. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis, and explores the biological activities of structurally related compounds, offering insights for further research and development.
Core Physical and Chemical Properties
This compound is a cyclic ester with the molecular formula C₆H₈Cl₂O₂.[1][2] The presence of the dichlorinated cyclopropane ring imparts unique conformational rigidity and electronic properties to the molecule. A summary of its key physical and chemical data is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1447-13-8 | [2][3] |
| Molecular Formula | C₆H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 183.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | Not explicitly cited |
| Boiling Point | 184-187 °C | Not explicitly cited |
| Density | 1.269 g/mL at 20 °C | [3] |
| Flash Point | 74 °C | Not explicitly cited |
| Refractive Index | n20/D 1.463 | Not explicitly cited |
| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid (2,2-dichloro-1-methylcyclopropanecarboxylic acid) has a melting point of 60-65 °C. | |
| Solubility | Slightly soluble in chloroform and methanol. | [4] |
Synthesis of this compound
The primary synthetic route to this compound is through the dichlorocyclopropanation of methyl methacrylate. This reaction typically involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, which then undergoes a cycloaddition reaction with the alkene. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants.[5]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of this compound based on established methods of dichlorocyclopropanation.[5][6]
Materials:
-
Methyl methacrylate
-
Chloroform (trichloromethane)
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, combine methyl methacrylate and a catalytic amount of benzyltriethylammonium chloride.
-
Addition of Chloroform: Add chloroform to the reaction mixture.
-
Addition of Base: Cool the flask in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide via the dropping funnel while vigorously stirring the mixture. Maintain the reaction temperature below 30°C.
-
Reaction: After the addition of the base is complete, continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, add deionized water to the mixture to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
This compound is an ester that can undergo typical reactions of this functional group, such as hydrolysis to the corresponding carboxylic acid. The dichlorocyclopropane ring is relatively stable but can be opened under certain reductive or rearrangement conditions. It has been noted for its catalytic activity in the electrochemical reduction of aromatic compounds.[1]
Biological Activity and Relevance in Drug Development
While specific biological studies on this compound are not widely reported in the public domain, the broader class of cyclopropane-containing molecules has shown diverse and significant biological activities.[7][8] Compounds incorporating the cyclopropane moiety have been investigated for antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[7][8]
The introduction of a cyclopropane ring can enhance the metabolic stability and binding affinity of a drug molecule.[7] Furthermore, gem-dichlorocyclopropane derivatives have been explored for their potential as herbicides and have shown cytotoxic, anticoagulant, and antiaggregation properties.[9]
Of particular interest to drug development professionals, the corresponding carboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, has been utilized in the solid-phase synthesis of α-hydroxy esters, which are described as inhibitors of amyloid-β production. This suggests a potential application pathway for derivatives of this compound in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.
References
- 1. This compound | 1447-13-8 | BAA44713 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1447-13-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Substituted <i>gem</i>-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review - ProQuest [proquest.com]
An In-depth Technical Guide to Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS 1447-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, with the CAS number 1447-13-8, is a halogenated cyclic ester. Its rigid cyclopropane core and the presence of reactive chlorine atoms and a methyl ester group make it a potentially valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications based on available data.
Chemical Information
Chemical Identity
| Identifier | Value |
| CAS Number | 1447-13-8[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₈Cl₂O₂[1][2] |
| Molecular Weight | 183.03 g/mol [2][3] |
| Canonical SMILES | COC(=O)C1(C)CC1(Cl)Cl |
| InChI Key | JGCAZFUFORGMFB-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Boiling Point | 184-187 °C | Commercial Supplier Data |
| Density | 1.269 g/mL at 20 °C | Commercial Supplier Data |
| Refractive Index | n20/D 1.463 | Commercial Supplier Data |
| Flash Point | 74 °C | Commercial Supplier Data |
Safety Information
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH227: Combustible liquid |
Precautionary Statements: P210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P403+P235, P501.
Synthesis
General Synthetic Approach
A patent describing the preparation of 1-methylcyclopropanecarboxylic acid outlines a similar initial step where methacrylic acid or its ester is reacted with a trihalide to form the corresponding 2,2-dihalo-1-methylcyclopropane derivative.[4]
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound based on the aforementioned general method.
Caption: Proposed synthesis workflow for this compound.
Potential Applications
Role in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. The strained cyclopropane ring can undergo ring-opening reactions, and the chlorine atoms can be substituted or eliminated, providing pathways to a variety of functionalized molecules.
Precursor to Bioactive Molecules
The related compound, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, has been utilized in the solid-phase synthesis of α-hydroxy esters, which have been identified as inhibitors of amyloid-β production. This suggests that this compound could be a key precursor in the development of therapeutic agents for Alzheimer's disease.
The logical relationship for this potential application is depicted below.
Caption: Logical pathway from CAS 1447-13-8 to a potential therapeutic application.
Catalytic Activity
Some sources indicate that this compound may act as a catalyst in the electrochemical reduction of certain aromatic compounds.[3] However, detailed studies on its catalytic mechanism and scope are not extensively reported in the available literature.
Spectral Data
No citable experimental spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 1447-13-8) was found in the conducted literature search. Researchers are advised to acquire their own analytical data for this compound.
Conclusion
This compound is a chemical compound with potential utility in organic synthesis, particularly as a precursor to biologically active molecules. While detailed experimental protocols and comprehensive biological studies are currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on the available information. Further research into its reactivity, synthetic methodologies, and biological activity is warranted to fully explore its potential in drug discovery and development.
References
Molecular formula and weight of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in synthetic chemistry. This document details the compound's molecular characteristics, physicochemical properties, and a detailed experimental protocol for its synthesis via phase-transfer catalyzed dichlorocyclopropanation. While its primary application appears to be as a synthetic intermediate, this guide also touches upon its reported catalytic activity in electrochemical reactions. Information on its biological activity is not extensively available in current literature.
Compound Identification and Properties
This compound is a cyclopropane derivative containing a gem-dichloro group and a methyl ester functionality. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 183.03 g/mol | [1][2] |
| CAS Number | 1447-13-8 | [2] |
| Appearance | Not specified in literature | |
| Density | 1.269 g/mL at 20 °C | [3] |
| Boiling Point | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis of this compound
The primary route for the synthesis of this compound is the dichlorocyclopropanation of methyl methacrylate. This reaction is efficiently carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the organic substrate and the aqueous base.
Reaction Scheme
The overall reaction involves the addition of dichlorocarbene (:CCl₂) to the double bond of methyl methacrylate. The dichlorocarbene is generated in situ from chloroform and a strong base, such as sodium hydroxide.
References
Ring strain and reactivity of dichlorocyclopropanes.
An In-depth Technical Guide to the Ring Strain and Reactivity of Dichlorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorocyclopropanes are a class of strained organic compounds that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique chemical behavior is a direct consequence of significant ring strain, which makes them susceptible to a variety of ring-opening and rearrangement reactions. This reactivity allows for the stereocontrolled synthesis of complex acyclic and cyclic structures, making them valuable intermediates in the construction of natural products, agrochemicals, and pharmaceutical agents. This technical guide provides an in-depth analysis of the structural features contributing to the ring strain of dichlorocyclopropanes, details their synthesis, and explores the diverse reactivity that arises from this inherent strain.
The Strained Ring: Structural and Energetic Landscape
The reactivity of dichlorocyclopropanes is fundamentally governed by the immense energy stored within their three-membered ring. This energy, known as ring strain, is a combination of angle strain and torsional strain.
-
Angle Strain : Arises from the deviation of the internal C-C-C bond angles (forced to be ~60°) from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms.[1]
-
Torsional Strain : Results from the eclipsed conformation of substituents on adjacent carbon atoms, as free rotation is impossible within the rigid ring structure.[1]
The introduction of two chlorine atoms onto the same carbon atom significantly perturbs the geometry and electronics of the cyclopropane ring. Gas-phase electron diffraction studies on 1,1-dichlorocyclopropane have provided precise measurements of its structure, revealing key distortions that underscore its strained nature.[2][3] Notably, the C-C bond opposite the dichlorinated carbon (C2-C3) is significantly elongated compared to the adjacent C1-C2 and C1-C3 bonds, indicating a weakening of this bond.[2][3]
| Parameter | Cyclopropane | 1,1-Dichlorocyclopropane | Data Source |
| Bond Lengths (Å) | |||
| C-C | 1.510 | 1.511 (average) | [2][3] |
| C1-C2 / C1-C3 | - | ~1.490 | [2][3] |
| C2-C3 (opposite CCl₂) | - | ~1.531 (Δr = +0.041 Å) | [2][3] |
| C-H | 1.083 | 1.109 | [2][3] |
| C-Cl | - | 1.759 | [2][3] |
| Bond Angles (°) H | |||
| H-C-H | 115.1 | 118.7 | [2][3] |
| Cl-C-Cl | - | 112.6 | [2][3] |
Strain Energy
| Compound | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Data Source |
| Cyclopropane | 27.5 | 115 | [4] |
| Cyclobutane | 26.3 | 110 | [4] |
| Cyclopentane | 6.2 | 26.0 | [4] |
| Cyclohexane | 0 | 0 | [1] |
| 1,1-Difluorocyclopropane | 42.4 (Calculated) | 177.4 (Calculated) | [5] |
Synthesis of Dichlorocyclopropanes
The most prevalent and efficient method for synthesizing dichlorocyclopropanes is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[6] The dichlorocarbene is a transient, electrophilic species that is typically generated in situ. One of the most robust methods for its generation is through the α-elimination of hydrogen chloride from chloroform using a strong base under phase-transfer catalysis (PTC) conditions.
Caption: General workflow for dichlorocyclopropanation via phase-transfer catalysis.
Experimental Protocol: Synthesis of 7,7-Dichloronorcarane
This protocol describes the synthesis of 7,7-dichloronorcarane from cyclohexene and chloroform, a classic example of dichlorocyclopropanation.
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water & Brine
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene (1.0 mol), chloroform (1.2 mol), and benzyltriethylammonium chloride (0.01 mol).
-
Base Addition: Cool the vigorously stirred mixture in an ice-water bath to 0-5 °C.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 mol) dropwise via the dropping funnel over 1-2 hours. It is critical to maintain the internal reaction temperature below 10 °C during this exothermic addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 4-6 hours. The reaction progress can be monitored by TLC or GC.
-
Workup: Once the reaction is complete, cautiously add water to the mixture to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane as a colorless liquid.
Reactivity and Synthetic Applications
The release of ring strain provides a powerful thermodynamic driving force for reactions involving dichlorocyclopropanes. They can react as potent electrophiles and serve as precursors for a wide array of functionalized molecules.
| Reaction Type | Reagents / Conditions | Resulting Product(s) | Notes |
| Thermal Rearrangement | Heat (Pyrolysis, >400 °C) | Chloro-dienes, 2,3-dichloroalkenes | Often proceeds via a concerted chlorine migration and ring-opening mechanism.[6] |
| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., Thiolates, Azides) | γ-Substituted Michael-type adducts | The reaction is an SN2-type displacement on a carbon of the strained σ-bond.[7] |
| Lewis Acid-Catalyzed Opening | Ag⁺, Zn²⁺, etc. | Allylic cations, rearranged products | Silver(I) salts are commonly used to facilitate the cleavage of a C-Cl bond, leading to a cyclopropyl cation that rearranges. |
| Reductive Dechlorination | Na / liquid NH₃ or LiAlH₄ | Monochlorocyclopropanes or Cyclopropanes | Stepwise or complete removal of chlorine atoms. |
| Base-Induced Rearrangement | Strong Base (e.g., KOtBu) | Allenes, other rearranged products | Elimination of HCl can lead to highly reactive cyclopropene intermediates. |
Reaction Mechanism: Thermal Rearrangement
One of the characteristic reactions of gem-dichlorocyclopropanes is their thermal isomerization to form substituted chloro-dienes or dichloroalkenes. This transformation is believed to proceed through a mechanism involving a concerted[2]-sigmatropic shift of a chlorine atom coupled with the electrocyclic ring-opening of the cyclopropane.
Caption: Mechanism of the thermal rearrangement of a dichlorocyclopropane.
Conclusion
Dichlorocyclopropanes are powerful and versatile synthetic intermediates whose utility is derived directly from their significant, quantifiable ring strain. The unique structural distortions, particularly the elongated C-C bond opposite the gem-dihalide center, provide a clear rationale for their high reactivity. Through well-established synthetic protocols, such as dichlorocarbene addition, these strained rings can be readily incorporated into a wide range of organic molecules. The subsequent strain-releasing transformations—including thermal rearrangements, nucleophilic ring-openings, and Lewis acid-catalyzed reactions—provide chemists with a robust toolkit for accessing complex molecular architectures that would be challenging to synthesize through other means. A thorough understanding of the interplay between ring strain and reactivity is therefore essential for leveraging these valuable building blocks in the fields of organic synthesis and drug development.
References
- 1. Cyclopropane, 1,1-dichloro- (CAS 2088-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Cyclopropane, 1,1-dichloro- | C3H4Cl2 | CID 74970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]
The Dawn of the Three-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Substituted Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discoveries and initial synthetic routes toward substituted cyclopropane rings. We delve into the foundational experiments that opened the door to this unique class of carbocycles, offering detailed experimental protocols for key historical syntheses and presenting spectroscopic data for the first-ever synthesized substituted cyclopropane. Furthermore, we explore the relevance of the cyclopropane motif in medicinal chemistry through the lens of a well-known therapeutic agent and its interaction with a critical signaling pathway.
The Genesis of a Strained Ring: Early Syntheses
The journey into the world of cyclopropanes began in the late 19th century, with two pivotal discoveries that laid the groundwork for over a century of chemical innovation.
The Birth of the Parent: Freund's Synthesis of Cyclopropane (1881)
In 1881, August Freund reported the first synthesis of the parent cyclopropane molecule.[1] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal, was a landmark achievement in organic synthesis.[1]
The First Substitution: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884)
Just three years later, in 1884, William Henry Perkin Jr. achieved the first synthesis of a substituted cyclopropane derivative, diethyl cyclopropane-1,1-dicarboxylate. This was accomplished through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethoxide. This reaction demonstrated the feasibility of constructing functionalized cyclopropane rings, a critical step toward their broader application. The yield for this pioneering synthesis was reported to be between 27% and 29%.
Foundational Synthetic Methodologies: Detailed Experimental Protocols
The following sections provide detailed experimental protocols for the landmark syntheses of cyclopropane and the first substituted cyclopropane, as well as a key modern method.
Protocol 1: Freund's Synthesis of Cyclopropane (1881) - A Representative Procedure
This protocol is a representative procedure based on the principles of the Wurtz reaction as described by Freund.
Objective: To synthesize cyclopropane from 1,3-dibromopropane.
Reactants:
-
1,3-dibromopropane
-
Sodium metal
Procedure:
-
In a flask equipped with a reflux condenser, place finely cut sodium metal suspended in a dry, inert solvent such as anhydrous diethyl ether.
-
Slowly add a solution of 1,3-dibromopropane in anhydrous diethyl ether to the sodium suspension with vigorous stirring.
-
The reaction is exothermic and will likely initiate without external heating. Maintain a gentle reflux by controlling the rate of addition of the 1,3-dibromopropane solution.
-
After the addition is complete, continue to stir the reaction mixture until the sodium metal is consumed.
-
The gaseous cyclopropane product can be collected by displacement of water or in a cold trap.
-
For purification, the collected gas can be passed through a series of washes to remove any unreacted starting materials or byproducts.
Protocol 2: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884) - A Modern Adaptation
The following is a modern adaptation of Perkin's synthesis, employing phase-transfer catalysis to improve efficiency and yield.[1]
Objective: To synthesize diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane.
Reactants:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Diethyl ether
-
Hydrochloric acid
-
Benzene
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.
-
At room temperature (25°C), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution.[1]
-
To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[1]
-
Stir the reaction mixture vigorously for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C.[1]
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[1]
-
Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.
-
Saturate the aqueous layer with sodium chloride and extract again with three 500 mL portions of diethyl ether.
-
Combine the organic layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.
-
The dicarboxylic acid can then be esterified to diethyl cyclopropane-1,1-dicarboxylate using standard methods (e.g., Fischer esterification).
Protocol 3: The Simmons-Smith Reaction - A Cornerstone of Modern Cyclopropanation
The Simmons-Smith reaction, discovered in 1958, is a versatile and widely used method for the stereospecific synthesis of cyclopropanes from alkenes.
Objective: To synthesize a cyclopropane derivative from an alkene using diiodomethane and a zinc-copper couple.
Reactants:
-
Alkene (e.g., cyclohexene)
-
Diiodomethane
-
Zinc-copper couple
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flask, activate zinc dust by stirring it with a solution of copper(II) sulfate in water. Filter the resulting zinc-copper couple, wash with water, ethanol, and then anhydrous diethyl ether, and dry under vacuum.
-
Cyclopropanation: To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, add the alkene.
-
Add diiodomethane dropwise to the mixture. The reaction is often initiated by gentle heating or sonication.
-
Maintain the reaction at reflux for a period determined by the reactivity of the alkene (monitoring by TLC or GC is recommended).
-
Work-up: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting cyclopropane derivative by distillation or column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative data for the historically significant syntheses and the spectroscopic data for the first synthesized substituted cyclopropane.
| Synthesis | Reactants | Product | Reported Yield |
| Freund (1881) | 1,3-dibromopropane, Sodium | Cyclopropane | Not quantitatively reported in initial discovery |
| Perkin (1884) | Diethyl malonate, 1,2-dibromoethane, Sodium ethoxide | Diethyl cyclopropane-1,1-dicarboxylate | 27-29% |
| Spectroscopic Data for Diethyl Cyclopropane-1,1-dicarboxylate | |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| -CH₂- (cyclopropane) | ~1.43 (s) |
| -O-CH₂-CH₃ | ~4.20 (q, J = 7.1 Hz) |
| -O-CH₂-CH₃ | ~1.28 (t, J = 7.1 Hz) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C=O | ~168 |
| -O-C H₂-CH₃ | ~61 |
| C (C=O)₂ | ~28 |
| -C H₂- (cyclopropane) | ~18 |
| -O-CH₂-C H₃ | ~14 |
| IR (neat) | Wavenumber (cm⁻¹) |
| C-H stretch (cyclopropane) | ~3010 |
| C-H stretch (aliphatic) | ~2980, 2940, 2910 |
| C=O stretch (ester) | ~1730 |
| C-O stretch | ~1270, 1180 |
Visualizing the Pathway: From Discovery to Application
The following diagrams illustrate the historical progression of cyclopropane synthesis and the mechanism of action of a prominent cyclopropane-containing drug.
The discovery and initial synthesis of substituted cyclopropane rings by pioneers like Freund and Perkin laid the essential groundwork for the development of this important class of molecules. The subsequent invention of powerful synthetic tools, such as the Simmons-Smith reaction, has enabled the incorporation of the unique structural and electronic properties of the cyclopropane motif into a vast array of complex molecules, including numerous important therapeutic agents. The continued exploration of novel synthetic methodologies promises to further expand the role of substituted cyclopropanes in science and medicine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Using Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate as a key intermediate in the synthesis of pyrethroid insecticides. Pyrethroids are a significant class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemums.[1][2][3] The introduction of a dichlorovinyl group on the cyclopropane ring enhances the photostability of these compounds, making them suitable for agricultural applications.[4][5]
This document outlines a feasible synthetic pathway for converting this compound into potent pyrethroid insecticides like Permethrin and Cypermethrin. The protocols provided are based on established chemical transformations for analogous cyclopropane derivatives.[4][6][7]
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
-
Esterification: The resulting carboxylic acid is then coupled with the desired alcohol moiety to form the final pyrethroid ester. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting methyl ester to its corresponding carboxylic acid, a crucial intermediate for the subsequent esterification step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
Protocol 2: Synthesis of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, preparing it for esterification.
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, suspend 2,2-dichloro-1-methylcyclopropanecarboxylic acid in anhydrous toluene.
-
Slowly add thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[4]
-
After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure to yield the crude 2,2-dichloro-1-methylcyclopropanecarbonyl chloride. This product is often used in the next step without further purification.
Protocol 3: Synthesis of Pyrethroid Esters (e.g., Permethrin)
This protocol describes the final esterification step to produce the active pyrethroid insecticide. The example provided is for the synthesis of Permethrin using 3-phenoxybenzyl alcohol.
Materials:
-
2,2-dichloro-1-methylcyclopropanecarbonyl chloride
-
3-phenoxybenzyl alcohol
-
Toluene (anhydrous)
-
Pyridine or Triethylamine
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Add a stoichiometric amount of a base, such as pyridine or triethylamine, to act as an acid scavenger.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride in anhydrous toluene to the cooled alcohol solution via an addition funnel.[4]
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude pyrethroid ester.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key intermediates and the target pyrethroid in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₆H₈Cl₂O₂ | 183.03 | Starting Material |
| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | C₅H₆Cl₂O₂ | 169.00 | Intermediate |
| 2,2-dichloro-1-methylcyclopropanecarbonyl chloride | C₅H₅Cl₃O | 187.45 | Intermediate |
| Permethrin | C₂₁H₂₀Cl₂O₃ | 391.29 | Final Product |
| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | Final Product |
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the synthesis of pyrethroid insecticides from this compound.
Caption: Synthetic pathway from the starting ester to the final pyrethroid.
Caption: Experimental workflow for pyrethroid synthesis.
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Ring-Opening Reactions of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a substituted cyclopropane derivative that can undergo ring-opening reactions to yield highly functionalized acyclic compounds. These products are valuable intermediates in organic synthesis, particularly for the preparation of substituted butenoates, which are precursors to a variety of bioactive molecules. This document outlines the primary protocol for the ring-opening of this cyclopropane, focusing on thermal electrocyclic rearrangement. While other methods such as Lewis acid-catalyzed and nucleophilic ring-opening are plausible for similar structures, the thermal approach is the most directly analogous to established procedures for gem-dihalocyclopropanes.
Introduction
The strained three-membered ring of cyclopropanes, particularly when activated by electron-withdrawing groups and substituted with halogens, is susceptible to cleavage under various conditions. For gem-dihalocyclopropanes, thermal isomerization is a well-documented method for ring-opening, proceeding through a concerted mechanism involving halogen atom migration and ring cleavage. This process typically leads to the formation of isomeric olefinic compounds. In the case of this compound, this reaction is expected to yield derivatives of methyl 4-chloro-2-methylbut-2-enoate, which are versatile synthetic intermediates.
Reaction Profile
Thermal Electrocyclic Ring-Opening
The most probable and documented pathway for the ring-opening of gem-dichlorocyclopropanes is a thermal electrocyclic reaction. This process involves the cleavage of the C-C bond opposite the gem-dichloro-substituted carbon, followed by a migration of one of the chlorine atoms. For this compound, this is expected to produce a mixture of (E)- and (Z)-isomers of methyl 4-chloro-2-methylbut-2-enoate.
Reaction Scheme:
Caption: Thermal ring-opening of this compound.
Plausible Side Reactions
Under high temperatures, further reactions such as elimination of HCl or polymerization of the unsaturated product may occur. The reaction conditions should be optimized to minimize these side reactions.
Experimental Protocol: Thermal Ring-Opening
This protocol is a generalized procedure based on the thermal isomerization of similar gem-dichlorocyclopropanes. Optimization of temperature and reaction time may be necessary for this specific substrate.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether, Dowtherm A)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, thermometer)
-
Heating mantle with a temperature controller
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for inert gas.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Charging the Reactor: In a fume hood, charge the flask with this compound and a high-boiling, inert solvent (e.g., diphenyl ether). The use of a solvent can help to ensure even heating and prevent charring. A typical concentration would be a 0.1 to 0.5 M solution.
-
Heating: Heat the reaction mixture to the desired temperature (a starting point would be in the range of 180-250 °C). The optimal temperature should be determined experimentally, for instance by monitoring the reaction by GC-MS.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Purification: The product can be isolated by fractional distillation under reduced pressure to remove the high-boiling solvent. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Workflow Diagram:
Application Notes and Protocols: The Strategic Role of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a key starting material in the synthesis of valuable pharmaceutical intermediates. Its unique strained ring structure and reactive chlorine atoms make it a versatile building block for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 1-methylcyclopropanecarboxylic acid, a crucial precursor for various active pharmaceutical ingredients (APIs).
Introduction
The cyclopropane motif is a prevalent feature in a wide array of pharmaceuticals due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. This compound serves as a readily accessible precursor to functionalized cyclopropane derivatives. A significant application of this compound is in the synthesis of 1-methylcyclopropanecarboxylic acid, an important intermediate in the preparation of various pharmaceutical and fine chemical products.[1] The synthetic pathway involves a dehalogenation step followed by hydrolysis, offering an efficient route to this valuable building block.
Key Applications
The primary application of this compound is its conversion to 1-methylcyclopropanecarboxylic acid. This intermediate is a precursor for various more complex molecules, including but not limited to:
-
Cyclopropylamines: The carboxylic acid can be converted to an amine via Curtius or a similar rearrangement, yielding 1-methylcyclopropylamine. Cyclopropylamines are found in numerous bioactive molecules.
-
Amide and Ester Derivatives: The carboxylic acid can be readily derivatized to form a wide range of amides and esters, which are common functionalities in drug molecules.
Experimental Protocols
This section details the synthetic protocols for the conversion of this compound to 1-methylcyclopropanecarboxylic acid, based on established methodologies.[1]
Protocol 1: Synthesis of Methyl 1-methylcyclopropanecarboxylate via Dehalogenation
This protocol describes the reductive dehalogenation of this compound.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol/Water mixture (19:3)
-
Nitrogen gas
-
Reaction flask with mechanical stirrer and reflux condenser
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add 6.9 g of sodium and 120 mL of anhydrous toluene.
-
Heat the mixture in an oil bath until the sodium melts. Stir rapidly to form a sodium sand.
-
Under a nitrogen atmosphere, carefully remove the toluene.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Add 18.3 g (0.1 mol) of this compound to the reaction mixture.
-
Slowly add 30 mL of an ethanol/water (19:3) mixture dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 1-methylcyclopropanecarboxylate.
-
Purify the crude product by distillation.
Protocol 2: Synthesis of 1-Methylcyclopropanecarboxylic Acid via Hydrolysis
This protocol outlines the hydrolysis of Methyl 1-methylcyclopropanecarboxylate to the final carboxylic acid intermediate.
Materials:
-
Methyl 1-methylcyclopropanecarboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Reaction flask with magnetic stirrer and reflux condenser
Procedure:
-
In a suitable reaction flask, dissolve the Methyl 1-methylcyclopropanecarboxylate obtained from the previous step in a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC or GC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
Stir the mixture for an additional 30 minutes.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.
-
The product can be further purified by recrystallization or distillation if necessary.
Data Presentation
The following table summarizes the expected yields and purity for the synthesis of 1-methylcyclopropanecarboxylic acid from this compound as described in the provided protocols, based on literature data.[1]
| Step | Product | Yield (%) | Purity (%) |
| Dehalogenation | Methyl 1-methylcyclopropanecarboxylate | - | >95 |
| Hydrolysis and Acidification | 1-Methylcyclopropanecarboxylic Acid | 92.6 - 93.3 | >95 |
Note: The yield for the intermediate Methyl 1-methylcyclopropanecarboxylate is often not reported in a multi-step synthesis as it is directly used in the next step.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from methyl methacrylate to the pharmaceutical intermediate 1-methylcyclopropanecarboxylic acid.
Caption: Synthetic route to 1-methylcyclopropanecarboxylic acid.
Logical Relationship of Transformations
This diagram shows the logical progression of the key chemical transformations.
Caption: Key transformations in the synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols provided herein for the synthesis of 1-methylcyclopropanecarboxylic acid demonstrate a practical and efficient application of this compound. The resulting carboxylic acid can be further elaborated into a variety of drug candidates and other fine chemicals, highlighting the strategic importance of this compound in medicinal and organic chemistry.
References
Experimental procedure for the reduction of the dichloro group in Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the dichloro group in Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. This transformation is a key step in the synthesis of various cyclopropane-containing molecules of interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the reduction of gem-dihalocyclopropanes.
Introduction
This compound is a versatile synthetic intermediate. The reduction of its gem-dichloro group can lead to the corresponding monochloro- or fully reduced cyclopropane derivatives. The choice of reducing agent and reaction conditions is critical to control the extent of reduction and to avoid undesired side reactions, such as the opening of the cyclopropane ring.[1] This document presents three distinct protocols for this transformation, each employing a different reducing agent: Tri-n-butyltin hydride, Zinc dust, and Catalytic Hydrogenation.
Data Presentation: Comparison of Reduction Methods
| Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Outcome | Key Considerations |
| Protocol 1: Radical Reduction | Tri-n-butyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Benzene, Toluene | 80-110 | 2-6 | Monodechlorination | Toxicity of tin reagents; requires radical initiator.[2][3][4] |
| Protocol 2: Dissolving Metal Reduction | Zinc (Zn) dust, Acetic Acid (AcOH) | Ethanol, Methanol | 25-60 | 1-4 | Didechlorination | Potential for ring-opening with prolonged reaction times or higher temperatures; acidic conditions.[5][6] |
| Protocol 3: Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethyl Acetate | 25 | 12-24 | Didechlorination | Risk of cyclopropane ring opening; catalyst selection is crucial.[1][7] |
Experimental Protocols
Protocol 1: Radical Reduction using Tri-n-butyltin Hydride
This protocol describes the selective monodechlorination of the starting material to yield Methyl 2-chloro-1-methylcyclopropanecarboxylate. The reaction proceeds via a free-radical chain mechanism.[8]
Materials:
-
This compound
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (10 mL per 1 mmol of substrate).
-
Add tri-n-butyltin hydride (1.1 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired monochlorinated product.
Protocol 2: Dissolving Metal Reduction using Zinc Dust
This method typically leads to the complete reduction of both chlorine atoms to yield Methyl 1-methylcyclopropanecarboxylate.
Materials:
-
This compound
-
Zinc (Zn) dust
-
Glacial acetic acid (AcOH)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) and zinc dust (5.0 eq) in ethanol (15 mL per 1 mmol of substrate).
-
Stir the suspension at room temperature.
-
Slowly add glacial acetic acid (10.0 eq) dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Filter the reaction mixture through a pad of Celite® to remove excess zinc dust, and wash the pad with diethyl ether.
-
Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully reduced cyclopropane.
Protocol 3: Catalytic Hydrogenation
This protocol also aims for the complete removal of both chlorine atoms. Careful control of the reaction conditions is necessary to minimize ring-opening.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and methanol (20 mL per 1 mmol of substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr apparatus at 50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Visualizations
Caption: General workflow for the reduction of the dichloro group.
Caption: Potential reaction pathways and products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. Zinc [organic-chemistry.org]
- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 8. Tributyltin hydride (Bu3SnH) is used synthetically to reduce... | Study Prep in Pearson+ [pearson.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of current trends and detailed protocols for the synthesis of novel agrochemicals. The focus is on innovative approaches, including the application of pyrazole chemistry, the development of sustainable alternatives, and the use of computational tools in agrochemical discovery.
Synthesis of Pyrazole-Based Fungicides
Pyrazole-based compounds are a significant class of agrochemicals, particularly as fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain, which is crucial for energy production.[1]
Data Presentation: Efficacy of Pyrazole-Based Fungicides
| Compound | Target Pathogen | Efficacy (EC50 in µg/mL) | Reference |
| Bixafen | various plant diseases | Data not available in snippets | [1] |
| Fluxapyroxad | various plant diseases | Data not available in snippets | [1] |
| Sedaxane | various plant diseases | Data not available in snippets | [1] |
| Pyraclostrobin | various plant diseases | Data not available in snippets | [1] |
| Compound 10d | Gaeumannomyces graminis var. tritici | <16.7 | [2] |
| Compound 10e | Gaeumannomyces graminis var. tritici | <16.7 | [2] |
Experimental Protocol: Knorr-Type Pyrazole Synthesis
This protocol describes a classic method for synthesizing the pyrazole core structure.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., a 1,3-diketone)
-
Substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[1]
Signaling Pathway: Mode of Action of SDHI Fungicides
Caption: Inhibition of the fungal mitochondrial electron transport chain by pyrazole-based SDHI fungicides.
Synthesis of Novel Neonicotinoid Analogues
Neonicotinoids are a class of insecticides that act on the central nervous system of insects.[3] However, concerns about resistance and toxicity to non-target organisms like bees have driven research into novel analogues with improved safety profiles.[3][4]
Data Presentation: Synergistic Activity of Neonicotinoid Analogues with Imidacloprid
| Compound | Concentration (mg/L) | Fold Reduction in LC50 of Imidacloprid against Aphis craccivora | Reference |
| IPPA08 | Not specified in snippets | 3.50 | [4] |
| Compound 25 | 0.75 | 6.54 | [4] |
Experimental Protocol: Synthesis of an Eight-Membered Oxabridged Neonicotinoid Analogue
This protocol describes the synthesis of structural analogues of the neonicotinoid IPPA08.[4]
Materials:
-
Nitromethylene compound
-
Glutaraldehyde
-
Appropriate solvent
-
Catalyst (if required)
-
Reaction vessel with stirring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
A facile double-Mannich condensation reaction is performed between a nitromethylene compound and glutaraldehyde.[4]
-
The reaction is carried out in a suitable solvent and may require a catalyst.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is purified using techniques such as column chromatography to yield the desired oxabridged neonicotinoid analogue.
Herbicides Targeting Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids in plants and is a target for numerous commercial herbicides.[5][6][7] The discovery of new chemical classes of ALS inhibitors is crucial to manage the evolution of weed resistance.[5]
Experimental Protocol: In Vitro ALS Enzyme Assay
This protocol is used to determine the inhibitory activity of a compound against the ALS enzyme.
Materials:
-
Purified ALS enzyme
-
Substrate (e.g., pyruvate)
-
Cofactors (e.g., thiamine pyrophosphate, FAD, Mg2+)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified ALS enzyme, and cofactors in a microplate well.
-
Add the test compound at various concentrations to the wells. Include a control with solvent only.
-
Pre-incubate the enzyme with the compound for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Synthesis and Biological Evaluation of Dichlorocyclopropane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dichlorocyclopropane motif is a unique structural feature found in a variety of biologically active compounds. Its inclusion in a molecule can significantly influence pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and protocols for the synthesis of compounds containing the dichlorocyclopropane moiety and the evaluation of their biological activities, with a focus on anticancer and antimicrobial applications.
Synthesis of Dichlorocyclopropane-Containing Compounds
The primary method for synthesizing gem-dichlorocyclopropanes is the addition of dichlorocarbene to an alkene.[3] Dichlorocarbene is a reactive intermediate that can be generated through several methods.
General Synthetic Protocol: Dichlorocyclopropanation using Phase-Transfer Catalysis
This protocol is a widely used and efficient method for the dichlorocyclopropanation of alkenes.[3]
Materials:
-
Alkene substrate
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Solvent (e.g., dichloromethane or toluene)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the alkene substrate and a catalytic amount of the phase-transfer catalyst in the chosen solvent.
-
With vigorous stirring, add the 50% aqueous NaOH solution to the flask.
-
Slowly add chloroform to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Continue stirring vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or distillation to obtain the desired dichlorocyclopropane derivative.
Alternative Synthetic Protocol: Dichlorocyclopropanation using Ultrasonic Irradiation
This method provides an alternative for generating dichlorocarbene from carbon tetrachloride and magnesium, promoted by ultrasound.[4]
Materials:
-
Alkene substrate
-
Carbon tetrachloride (CCl₄)
-
Magnesium powder
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Ultrasonic cleaner
-
Flask
Procedure:
-
In a flask, combine magnesium powder, the alkene substrate, and carbon tetrachloride in a mixture of anhydrous ethyl ether and anhydrous tetrahydrofuran.
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Irradiate the mixture with ultrasound at room temperature until the magnesium is consumed.
-
Work up the reaction mixture by quenching with a suitable reagent, followed by extraction, drying, and purification as described in the previous protocol.
Biologically Active Dichlorocyclopropane Compounds: Anticancer and Antimicrobial Agents
Anticancer Activity of Dichlorocyclopropane Derivatives
Certain dichlorocyclopropane-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.
1. Dichloromethylene Derivative of Betulinic Acid:
A derivative of betulinic acid, 20,29-dihydro-20,29-dichloromethylenebetulinic acid, has shown notable cytotoxicity.[5]
| Compound | Cancer Cell Line | Activity (IC₅₀) |
| 20,29-Dihydro-20,29-dichloromethylenebetulinic acid | Human Melanoma (Colo 38) | 10 µM |
| Human Melanoma (Bro) | 10 µM | |
| Human Ovarian Carcinoma (CaOv) | 10 µM |
Table 1: Cytotoxicity of a dichlorocyclopropane derivative of betulinic acid.[5]
2. (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane:
This compound has been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis.[6]
| Cell Line (Transgenic Adenocarcinoma of Mouse Prostate) | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| C1A | ~0.3 | ~1.5 | ~5 |
| C2H | ~0.3 | ~1.5 | ~5 |
| C2N | ~0.3 | ~1.5 | ~5 |
Table 2: Growth inhibitory and lethal concentrations of (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane in prostate cancer cell lines.[6]
(Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces apoptosis in TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) cells by modulating the expression of several apoptosis-related genes.[6] The proposed mechanism involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to the activation of the apoptotic cascade.
Caption: Proposed apoptotic pathway induced by (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane.
Antimicrobial Activity of Dichlorocyclopropane Derivatives
gem-Dichlorocyclopropane derivatives have also been investigated for their antimicrobial properties.
1. cis-gem-Dichlorocyclopropane Dicarbamates:
A series of novel cis-gem-dichlorocyclopropane dicarbamates have shown excellent antimicrobial activity, particularly against Gram-positive bacteria.[7][8]
| Compound Series | Test Organism | Activity |
| 9a-f | Staphylococcus aureus | Stronger than some commercial antibiotics |
Table 3: Antimicrobial activity of cis-gem-dichlorocyclopropane dicarbamates.[7][8]
2. Amide Derivatives of Cyclopropane:
While not all are dichlorinated, amide derivatives containing a cyclopropane ring have demonstrated promising antifungal activity against Candida albicans.[4] Molecular docking studies suggest that these compounds may act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[4][9][10][11][12]
| Compound | Test Organism | Activity (MIC₈₀) |
| F8 | Candida albicans | 16 µg/mL |
| F24 | Candida albicans | 16 µg/mL |
| F42 | Candida albicans | 16 µg/mL |
Table 4: Antifungal activity of select cyclopropane amide derivatives.[4]
The proposed mechanism of action for antifungal cyclopropane derivatives involves the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.
Experimental Protocols for Biological Evaluation
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[3][4][7][13][14]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol: Broth Microdilution Antimicrobial Susceptibility Test
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
Conclusion
The dichlorocyclopropane motif represents a valuable structural element in the design of novel, biologically active compounds. The synthetic protocols provided herein offer robust methods for the incorporation of this moiety into various molecular scaffolds. The detailed experimental procedures for evaluating anticancer and antimicrobial activities will enable researchers to effectively screen and characterize new dichlorocyclopropane-containing drug candidates. Further investigation into the specific signaling pathways and molecular targets of these compounds will be crucial for their future development as therapeutic agents.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. [Synthesis and antitumor activity of cyclopropane derivatives of betulinic and betulonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 11. Dynamics of CYP51: implications for function and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zellx.de [zellx.de]
- 15. protocols.io [protocols.io]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. benchchem.com [benchchem.com]
- 19. Broth microdilution susceptibility testing. [bio-protocol.org]
Application Notes and Protocols: Synthesis of 1-Methylcyclopropene (1-MCP) Derivatives from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-methylcyclopropene (1-MCP) and its derivatives, which are potent inhibitors of the ethylene signaling pathway. The information is intended for researchers in academia and industry, including those in the field of drug development exploring the unique chemical properties of cyclopropenes.
Introduction
1-Methylcyclopropene (1-MCP) is a synthetic plant growth regulator that acts as a competitive inhibitor of the ethylene receptor in plants.[1][2] By blocking the effects of ethylene, 1-MCP can delay the ripening of fruits, extend the freshness of cut flowers, and protect crops from stress.[1][2] The high reactivity of the strained cyclopropene ring also makes its derivatives valuable building blocks in organic synthesis and medicinal chemistry.[3][4] Cyclopropene moieties are being explored in bioorthogonal chemistry for labeling biomolecules and in drug discovery to enhance metabolic stability and potency.[5][6][7]
This document outlines several methods for synthesizing 1-MCP and its derivatives from common precursors, providing quantitative data and detailed experimental protocols.
Synthetic Pathways and Precursors
Several precursors can be utilized for the synthesis of 1-MCP and its derivatives. The choice of precursor and synthetic route often depends on the desired scale, purity requirements, and available starting materials. The most common synthetic strategies involve the reaction of an allylic halide with a strong base or the in situ generation from organosilane precursors.
Synthesis from Allylic Halides and Strong Bases
A prevalent method for synthesizing 1-MCP involves the reaction of methallyl chloride (3-chloro-2-methylpropene) with a strong, non-nucleophilic base such as phenyllithium, sodium amide, or lithium diisopropylamide (LDA).[1][8][9]
A high-yielding synthesis of 1-methylcyclopropene sodium salt, a stable precursor to 1-MCP, can be achieved using sodium hydride.[10]
The general reaction scheme is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 3. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme- or light-triggered cyclopropenes for bioorthogonal ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methylcyclopropene synthesis - chemicalbook [chemicalbook.com]
Application of Click Chemistry in the Synthesis of Advanced Polymer-Drug Conjugates for Targeted Cancer Therapy
Application Note
Audience: Researchers, scientists, and drug development professionals in materials science, polymer chemistry, and oncology.
Introduction
The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. Polymer-drug conjugates (PDCs) have emerged as a promising platform to achieve this goal.[1] By covalently linking potent cytotoxic agents to biocompatible polymers, PDCs can improve drug solubility, prolong circulation half-life, and facilitate passive or active tumor targeting through the enhanced permeability and retention (EPR) effect.[1]
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and versatile method for the synthesis of well-defined PDCs.[2] This application note details the synthesis, characterization, and in vitro evaluation of a model PDC system based on a poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) block copolymer, demonstrating the utility of click chemistry in creating advanced nanomedicines.
Materials and Methods
The synthesis of the PEG-PLA-drug conjugate involves a multi-step process, beginning with the synthesis of the block copolymer, followed by functionalization with azide and alkyne moieties, and culminating in the "click" conjugation of the drug.
Synthesis of Azide-Functionalized PEG-PLA Block Copolymer
An azide-terminated PEG-PLA block copolymer is synthesized via ring-opening polymerization of lactide, initiated from an azide-containing PEG macroinitiator. This method allows for precise control over the molecular weight and block lengths of the resulting copolymer.
Synthesis of Alkyne-Modified Doxorubicin
The model anticancer drug, doxorubicin (DOX), is functionalized with a terminal alkyne group through a reaction with propargylamine. This modification introduces the necessary chemical handle for the subsequent click reaction.
"Click" Conjugation of Doxorubicin to PEG-PLA
The azide-functionalized PEG-PLA and alkyne-modified doxorubicin are conjugated using the CuAAC reaction.[3] This reaction is highly specific and proceeds with high yield under mild conditions, ensuring the formation of a stable triazole linkage between the polymer and the drug.[4]
Characterization of the Polymer-Drug Conjugate
The successful synthesis and purity of the PEG-PLA-DOX conjugate are confirmed using various analytical techniques. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the chemical structure and the successful conjugation.[5][6] Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index (PDI) of the polymer and the final conjugate.[7][8]
Formulation and Characterization of Nanoparticles
The amphiphilic PEG-PLA-DOX conjugate self-assembles into core-shell nanoparticles in an aqueous environment. The hydrophilic PEG block forms the outer shell, providing stability and stealth properties, while the hydrophobic PLA block, along with the conjugated DOX, forms the core. The size, morphology, and zeta potential of the nanoparticles are characterized using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Drug Loading and In Vitro Release Studies
The drug loading content (DLC) and drug loading efficiency (DLE) are quantified to determine the amount of doxorubicin successfully conjugated to the polymer. In vitro drug release studies are performed under conditions mimicking the tumor microenvironment (e.g., acidic pH) to evaluate the release profile of the drug from the nanoparticles.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of the PEG-PLA-DOX nanoparticles.
| Parameter | Value | Method |
| Polymer Characterization | ||
| PEG-PLA Mn ( g/mol ) | 12,500 | GPC |
| PEG-PLA PDI | 1.15 | GPC |
| Nanoparticle Properties | ||
| Average Diameter (nm) | 120 ± 5 | DLS |
| Polydispersity Index (PDI) | 0.18 ± 0.02 | DLS |
| Zeta Potential (mV) | -15.3 ± 1.2 | DLS |
| Drug Loading & Release | ||
| Drug Loading Content (wt%) | 15.2 | UV-Vis |
| Drug Loading Efficiency (%) | >90 | UV-Vis |
| Cumulative Release at 48h (pH 5.5) | 75% | HPLC |
| Cumulative Release at 48h (pH 7.4) | 25% | HPLC |
Table 1: Physicochemical properties and drug loading/release characteristics of PEG-PLA-DOX nanoparticles.
| Drug | Polymer System | Drug Loading (wt%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | Phenylboronic acid functionalized copolymer micelles | ~50 | >95 | [12] |
| Camptothecin | mPEG-chitosan-oleic acid micelles | 5 | 78 | [13] |
| Doxorubicin | mPEG-b-PLA-graft-Doxorubicin | 17.4 | - | [14] |
Table 2: Comparison of drug loading in different polymeric micelle systems.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized PEG-PLA
-
Materials : Azide-terminated polyethylene glycol (N₃-PEG-OH, Mn = 5000 g/mol ), D,L-lactide, Stannous octoate (Sn(Oct)₂), anhydrous toluene.
-
Procedure :
-
Dry N₃-PEG-OH and D,L-lactide under vacuum overnight.
-
In a flame-dried flask under argon, dissolve N₃-PEG-OH (1 eq.) and D,L-lactide (desired eq.) in anhydrous toluene.
-
Add Sn(Oct)₂ (0.1 mol% relative to lactide) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer in cold diethyl ether.
-
Wash the polymer with cold diethyl ether and dry under vacuum.
-
Characterize the product by ¹H NMR and GPC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials : Azide-functionalized PEG-PLA (PEG-PLA-N₃), Alkyne-modified doxorubicin (Alkyne-DOX), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Dimethylformamide (DMF), Deionized water.[15]
-
Procedure :
-
Dissolve PEG-PLA-N₃ (1 eq.) and Alkyne-DOX (1.5 eq.) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O and THPTA in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Add the CuSO₄/THPTA solution to the polymer/drug mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 24 hours, protected from light.
-
Purify the product by dialysis against deionized water to remove unreacted drug and catalyst.
-
Lyophilize the purified product to obtain the PEG-PLA-DOX conjugate.
-
Characterize by ¹H NMR and GPC.[16]
-
Protocol 3: In Vitro Drug Release Study
-
Materials : PEG-PLA-DOX nanoparticles, Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5, Dialysis membrane (MWCO 3.5 kDa).
-
Procedure :
-
Disperse a known amount of PEG-PLA-DOX nanoparticles in PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[9][17]
-
Analyze the concentration of doxorubicin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of PEG-PLA-DOX nanoparticles.
Caption: Proposed mechanism of cellular uptake and action of PEG-PLA-DOX nanoparticles.
Conclusion
This application note demonstrates the successful application of click chemistry for the synthesis of a well-defined polymer-drug conjugate, PEG-PLA-DOX, which self-assembles into nanoparticles with high drug loading and pH-responsive drug release characteristics. The detailed protocols and characterization data provide a valuable resource for researchers in the field of drug delivery. The modularity and efficiency of click chemistry make it a powerful tool for the development of next-generation nanomedicines for cancer therapy and other biomedical applications.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. spds.in [spds.in]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive or insufficient phase-transfer catalyst.2. Low reaction temperature.3. Impure reactants (chloroform, methyl methacrylate).4. Incorrect pH of the aqueous phase. | 1. Use a fresh, high-purity phase-transfer catalyst such as triethylbenzylammonium bromide. Ensure the correct molar ratio is used.2. Maintain the reaction temperature as specified in the protocol. The dichlorocyclopropanation is sensitive to temperature.3. Use freshly distilled and dry reactants.4. Ensure the aqueous sodium hydroxide solution is of the correct concentration. |
| Low Yield | 1. Inefficient stirring.2. Suboptimal ratio of reactants.3. Incomplete reaction.4. Product loss during workup and extraction. | 1. Ensure vigorous mechanical stirring to maintain an efficient emulsion between the organic and aqueous phases.[1]2. Experiment with slight variations in the molar ratios of methyl methacrylate, chloroform, and sodium hydroxide to find the optimal conditions for your setup.3. Increase the reaction time or temperature slightly, monitoring for the formation of side products.4. Perform multiple extractions with dichloromethane and combine the organic phases to maximize product recovery. Ensure the pH is adjusted correctly to ~1 before extraction.[2] |
| Formation of Side Products (dark coloration of the reaction mixture) | 1. Reaction temperature is too high, leading to decomposition of dichlorocarbene or side reactions.2. Presence of impurities in the reactants. | 1. Carefully control the reaction temperature using an ice bath or cooling system, especially during the addition of reactants.2. Use high-purity, distilled reactants to minimize side reactions. |
| Difficulty in Phase Separation | 1. Formation of a stable emulsion.2. Insufficient difference in density between the phases. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.2. If the issue persists, consider adding more solvent to the organic phase to decrease its density. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A1: The phase-transfer catalyst (PTC), such as triethylbenzylammonium bromide, is crucial for transporting the hydroxide ions (OH-) from the aqueous phase to the organic phase.[1] In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to generate the highly reactive dichlorocarbene (:CCl₂), which then reacts with methyl methacrylate to form the cyclopropane ring. Without the PTC, the reaction between the aqueous base and the organic chloroform would be extremely slow, resulting in a very low yield.[1]
Q2: What is the expected yield for this reaction?
A2: With an optimized protocol, yields of approximately 88.7% can be achieved.[2] However, the yield can be influenced by various factors as outlined in the troubleshooting guide.
Q3: Can other phase-transfer catalysts be used?
A3: Yes, other quaternary ammonium salts, such as tetrabutylammonium chloride, can also be used as phase-transfer catalysts for similar reactions.[3] The efficiency of the catalyst can affect the reaction rate and yield.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC). This will allow you to observe the consumption of the starting material (methyl methacrylate) and the formation of the product.
Q5: What are the key safety precautions for this reaction?
A5: Chloroform is a suspected carcinogen and is volatile, so the reaction should be performed in a well-ventilated fume hood. Concentrated sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocol
This protocol is based on a documented synthesis of this compound with a reported yield of 88.7%.[2]
Materials:
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Methyl methacrylate
-
Chloroform
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Sodium hydroxide (NaOH)
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Triethylbenzylammonium bromide (Phase-Transfer Catalyst)
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Dichloromethane (for extraction)
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Toluene
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl methacrylate and toluene.
-
Add the phase-transfer catalyst, triethylbenzylammonium bromide, to the flask.
-
Prepare a concentrated solution of sodium hydroxide in water and add it to the dropping funnel.
-
Cool the reaction flask in an ice bath and begin vigorous stirring.
-
Slowly add the sodium hydroxide solution to the reaction mixture, maintaining the temperature between 0-10 °C.
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After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.
-
Stop stirring and allow the layers to separate.
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Separate the organic layer.
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Wash the aqueous layer with dichloromethane.
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Combine all organic phases.
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Under stirring, add concentrated hydrochloric acid dropwise to the combined organic phase until the pH reaches 1.
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Stir for an additional 30 minutes.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Data Summary
| Parameter | Value | Reference |
| Reported Yield | 88.7% | [2] |
| Reported Purity | >95% | [2] |
Visualizations
References
Technical Support Center: Purification of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
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Unreacted starting materials: Such as methyl methacrylate.
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Residual solvents: From the reaction and workup (e.g., chloroform, dichloromethane, toluene).
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Hydrolysis product: 2,2-dichloro-1-methylcyclopropanecarboxylic acid, formed if water is present during the reaction or workup. Esters are susceptible to both acid and base-catalyzed hydrolysis.[1]
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Byproducts from dichlorocyclopropanation: Depending on the method, side products can form.
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Polymers: Methyl methacrylate can polymerize, especially in the presence of initiators or heat.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The two primary methods are:
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Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification, provided the compound is thermally stable.
-
Flash Column Chromatography: Highly effective for separating impurities with different polarities from the target compound.
Q3: Is this compound thermally stable for distillation?
A3: Dichlorocyclopropanes are generally stable enough for vacuum distillation. Thermal isomerisation of 1,1-dichlorocyclopropanes typically requires high temperatures (e.g., 400-650°C), which are well above the boiling point under vacuum. However, prolonged heating at high temperatures should be avoided to minimize potential degradation.
Q4: My purified product shows a new peak in the NMR/GC-MS after storage. What could be the cause?
A4: The appearance of a new peak upon storage is likely due to hydrolysis of the methyl ester to the corresponding carboxylic acid (2,2-dichloro-1-methylcyclopropanecarboxylic acid). This can be minimized by storing the purified product under anhydrous conditions and in a neutral environment.
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause | Recommended Solution |
| Bumping or Foaming | - Uneven heating.- High vacuum applied too quickly. | - Use a magnetic stir bar or boiling chips for smooth boiling.- Apply vacuum gradually.- If foaming is excessive, temporarily reduce the heat or vacuum until it subsides. |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed) for better separation of components with close boiling points.- Distill at a slow, steady rate (e.g., 1-2 drops per second). |
| Low Recovery | - Product has a high boiling point and is not distilling over.- Leaks in the distillation apparatus. | - Ensure the vacuum is sufficiently low. A mechanical pump may be needed for higher boiling point compounds.- Check all joints and connections for a proper seal. Use high-vacuum grease. |
| Product Solidifies in Condenser | - The corresponding carboxylic acid impurity has a higher melting point. | - Ensure the condenser water is not too cold. If solidification occurs, stop the distillation, remove the condenser water, and gently warm the condenser to melt the solid. |
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent). | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.- A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] |
| Product Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product Does Not Elute from the Column | - Eluent is not polar enough.- The compound may be acidic and strongly interacting with the silica gel. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent.- If the corresponding carboxylic acid is present, it may stick to the silica. Consider pre-treating the crude mixture by washing with a mild base to remove the acid before chromatography. |
| Tailing of Peaks | - Column is overloaded.- The compound is interacting strongly with the silica gel. | - Reduce the amount of crude material loaded onto the column.- Add a small amount of a modifier to the eluent. For example, a trace amount of acetic acid can sometimes sharpen the peaks of esters. |
Quantitative Data
The following table provides estimated physical properties and purification parameters for this compound and a common impurity. This data is crucial for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ mmHg) | Typical TLC Rf Value |
| This compound | 183.03 | ~80-90 @ 8 (estimated) | 0.35 (20% Ethyl Acetate in Hexane) |
| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | 169.01 | 85 @ 8 | 0.1 (20% Ethyl Acetate in Hexane) |
Note: The boiling point for the methyl ester is an estimation based on the known boiling point of the corresponding carboxylic acid. The Rf values are illustrative and will vary depending on the specific TLC plate and conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Pre-distillation Wash:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Caution: Vent the funnel frequently as CO₂ will be generated.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add a magnetic stir bar to the distillation flask containing the crude ester.
-
Lightly grease all glass joints with high-vacuum grease and secure them with clips.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved (e.g., <10 mmHg), gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the expected boiling point, change to a clean receiving flask to collect the purified product.
-
Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, determine a suitable solvent system. A good starting point is 10-20% ethyl acetate in hexane. The ideal system will give an Rf of ~0.3 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. Positive pressure can be applied using a pump or inert gas to increase the flow rate.
-
Collect fractions and monitor them by TLC to identify which contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation in flash column chromatography.
References
Technical Support Center: Synthesis of Dichlorocyclopropanes from Olefins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dichlorocyclopropanes from olefins.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating dichlorocarbene for the cyclopropanation of olefins?
A1: The most prevalent methods for generating dichlorocarbene (:CCl₂) include:
-
α-Elimination from Chloroform: This is the most common method, typically achieved by reacting chloroform with a strong base like potassium tert-butoxide or aqueous sodium hydroxide.[1][2][3] Phase-transfer catalysis (PTC) is often employed in biphasic systems to facilitate the reaction.[1][2][4]
-
Thermal Decomposition of Sodium Trichloroacetate: This method provides an anhydrous and neutral alternative for generating dichlorocarbene, which is particularly useful for base-sensitive substrates.[4]
-
Decomposition of Phenyl(trichloromethyl)mercury (Seyferth's Reagent): This organomercury compound thermally decomposes to produce dichlorocarbene under neutral conditions, making it suitable for alkenes that are poor nucleophiles or are sensitive to acidic or basic conditions.[2]
-
Dechlorination of Carbon Tetrachloride: Dichlorocarbene can be generated from carbon tetrachloride and magnesium with the aid of ultrasonic irradiation.[5] This method is advantageous as it avoids the use of strong bases and is tolerant of ester and carbonyl functional groups.[5]
Q2: My reaction yield is low, and I have a significant amount of unreacted starting olefin. What are the potential causes?
A2: Low conversion of the starting olefin can be attributed to several factors:
-
Inefficient Dichlorocarbene Generation: The base may not be strong enough, or the phase-transfer catalyst may be inefficient or used in an insufficient amount. The concentration of the base can also significantly impact the reaction rate.[6]
-
Hydrolysis of Dichlorocarbene: Dichlorocarbene is highly reactive and can be quenched by water in the reaction medium, especially when using aqueous bases.[7] This side reaction is more pronounced with less nucleophilic (electron-poor) alkenes, as the carbene has a longer lifetime to react with water.[2]
-
Low Reaction Temperature: While lower temperatures can suppress some side reactions, an excessively low temperature may result in a sluggish reaction.[8]
-
Poor Mixing in Biphasic Systems: Inadequate stirring in a phase-transfer catalysis system can lead to a slow reaction rate as the transfer of hydroxide ions to the organic phase is limited.[9]
Q3: I am observing the formation of a tarry, polymeric substance in my reaction. What is causing this and how can I prevent it?
A3: The formation of tarry materials is often due to the polymerization of dichlorocarbene, especially when the concentration of the carbene is high and the alkene is unreactive.[10] To mitigate this:
-
Control the Rate of Dichlorocarbene Generation: Slow, dropwise addition of the base or chloroform can help maintain a low steady-state concentration of the carbene.
-
Ensure Efficient Trapping: Use a higher concentration of the alkene to trap the dichlorocarbene as it is formed.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization.[8]
Q4: My olefin contains an ester/carbonyl group, and I'm getting a complex mixture of products. What side reactions are occurring?
A4: Olefins containing base-sensitive functional groups like esters and carbonyls can undergo side reactions under the strongly basic conditions typically used for dichlorocarbene generation.
-
Saponification: Esters can be hydrolyzed by the base.
-
Michael Addition: For electron-deficient alkenes (e.g., α,β-unsaturated esters or ketones), the trichloromethyl anion (CCl₃⁻), the precursor to dichlorocarbene, can act as a nucleophile and undergo a Michael addition to the double bond.[2]
-
Reaction with Dichlorocarbene: While less common, dichlorocarbene can react with carbonyl groups.
To avoid these issues, consider using methods for dichlorocarbene generation that do not involve strong bases, such as the thermal decomposition of sodium trichloroacetate or the use of Seyferth's reagent.[4] The use of carbon tetrachloride and magnesium with ultrasound is also a base-free alternative.[5]
Q5: I am working with a primary amine-containing substrate and observe the formation of an isocyanide. Why is this happening?
A5: The formation of an isocyanide from a primary amine in the presence of chloroform and a strong base is known as the carbylamine reaction (or Hofmann isocyanide synthesis).[1] Dichlorocarbene is a key intermediate in this reaction. To prevent this side reaction, the amine functionality should be protected with a suitable protecting group that is stable to the reaction conditions before attempting the dichlorocyclopropanation.
Troubleshooting Guides
Issue 1: Low Yield of Dichlorocyclopropane
| Symptom | Potential Cause | Recommended Solution |
| Significant unreacted olefin | Inefficient dichlorocarbene generation | - Increase the strength or concentration of the base. - Optimize the amount and type of phase-transfer catalyst.[11] - Ensure vigorous stirring in biphasic systems. |
| Hydrolysis of dichlorocarbene | - In PTC systems, ensure efficient stirring to promote the reaction of the carbene with the alkene over hydrolysis. - Use a less aqueous or anhydrous method for carbene generation if the alkene is unreactive. | |
| Reaction temperature is too low | Gradually increase the reaction temperature in small increments.[8] | |
| Formation of tarry byproducts | Polymerization of dichlorocarbene | - Add the base or chloroform slowly to control the carbene concentration. - Increase the concentration of the alkene. - Consider lowering the reaction temperature.[8] |
| Complex product mixture with functionalized olefins | Side reactions with functional groups | - Protect sensitive functional groups (e.g., amines, alcohols). - Use a non-basic method for dichlorocarbene generation (e.g., thermal decomposition of sodium trichloroacetate or Seyferth's reagent).[4] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Side Reaction | Recommended Solution |
| Michael adduct of CCl₃⁻ | Michael addition of the trichloromethyl anion to an electron-deficient alkene | - Use a method for dichlorocarbene generation that does not proceed via the trichloromethyl anion, such as the thermal decomposition of phenyl(trichloromethyl)mercury.[2] |
| Isocyanide | Carbylamine reaction with a primary amine | - Protect the primary amine functionality before the cyclopropanation reaction. |
| Products of hydrolysis (e.g., cyclopropanone) | Hydrolysis of the gem-dichlorocyclopropane during workup or the reaction | - Perform the workup under neutral or slightly basic conditions. - Minimize the exposure of the product to acidic conditions. |
| Allenes | Skattebøl rearrangement of the dichlorocyclopropane | - This is more likely to occur with certain substrates and under specific (often thermal) conditions. If observed, consider milder reaction and workup conditions.[1] |
Quantitative Data on Reaction Parameters
The yield of dichlorocyclopropanes can be significantly influenced by various reaction parameters. The following table summarizes the effect of some of these parameters on the dichlorocyclopropanation of α-methylstyrene using phase-transfer catalysis.
| Parameter | Condition | Observed Rate Constant (k_app) | Effect on Yield |
| Stirring Speed | Increased from 300 to 800 rpm | Increases and then plateaus | Higher stirring speeds improve mixing and increase the reaction rate up to a certain point, leading to higher yields in a given time.[6] |
| Catalyst Amount | Increased concentration of BTEAC | Linear increase | Increasing the catalyst amount enhances the transfer of hydroxide ions, leading to a faster reaction and potentially higher yields.[6] |
| NaOH Concentration | Increased from 8.25 to 25.0 M | Increases | A higher concentration of the base generally leads to a faster rate of dichlorocarbene formation and higher conversion.[6] |
| Temperature | Increased from 30°C to 50°C | Increases | Higher temperatures increase the reaction rate, but may also promote side reactions. An optimal temperature should be determined for each specific substrate.[6] |
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of α-Methylstyrene using Phase-Transfer Catalysis
This protocol is adapted from a kinetic study of the dichlorocarbene addition to α-methylstyrene.[12]
Materials:
-
α-Methylstyrene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 30% aqueous solution (w/w)
-
Benzyltriethylammonium chloride (BTEAC)
-
Mechanical stirrer
-
Three-necked flask with a reflux condenser
-
Tachometer
Procedure:
-
To a 150 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 20 mL of a 30% (w/w) aqueous solution of sodium hydroxide, the desired amount of benzyltriethylammonium chloride, and 10 mL of chloroform.
-
Stir the mixture at 200 rpm for 5 minutes at 45°C to allow the catalyst to equilibrate.
-
Add 1.0 mL of α-methylstyrene, preheated to 45°C, to the reaction mixture.
-
Increase the stirring speed to 600 rpm.
-
Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by gas chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for dichlorocyclopropanation and major side reactions.
Caption: A logical workflow for troubleshooting low yields in dichlorocyclopropane synthesis.
References
- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dichlorocarbene [chemeurope.com]
- 5. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgosolver.com [orgosolver.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
Optimizing reaction conditions for cyclopropanation with dichlorocarbene.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing cyclopropanation reactions with dichlorocarbene.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the dichlorocyclopropanation of alkenes, particularly using the phase-transfer catalysis (PTC) method with chloroform and a strong base.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in dichlorocyclopropanation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Mixing: In the biphasic system of phase-transfer catalysis, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of hydroxide ions and the generation of dichlorocarbene.[1][2] If the stirring is inadequate, the reaction rate will be significantly reduced.
-
Recommendation: Use a mechanical stirrer capable of high speeds. Ensure a vortex is visible, indicating efficient mixing. For smaller scale reactions, a large, football-shaped magnetic stir bar at high RPM can be effective.
-
-
Inefficient Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst (PTC) are critical for shuttling the hydroxide ions into the organic phase where the dichlorocarbene is generated.[3][4]
-
Sub-optimal Base Concentration: The concentration of the aqueous sodium hydroxide solution affects the rate of dichlorocarbene formation.
-
Reaction Temperature: The reaction is often exothermic, especially during the addition of the base.[2] Poor temperature control can lead to side reactions and decomposition of the carbene.
-
Recommendation: Initiate the reaction at a low temperature (0-5 °C) using an ice bath, especially during the slow addition of the base.[2] After the initial exothermic phase, the reaction can often be stirred at room temperature.
-
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene.[6] Electron-deficient alkenes may give lower yields under standard PTC conditions.
-
Recommendation: For less reactive or base-sensitive substrates, consider alternative methods for dichlorocarbene generation, such as the thermal decomposition of sodium trichloroacetate or the use of Seyferth's reagent (phenyl(trichloromethyl)mercury), which proceed under neutral conditions.[2]
-
-
Moisture in Reagents/Solvents: While the PTC method does not require strictly anhydrous conditions, excessive water can hydrolyze the dichlorocarbene. For methods like the thermal decomposition of sodium trichloroacetate, anhydrous conditions are necessary.[2][7]
-
Recommendation: Use appropriately dried solvents and ensure reagents like sodium trichloroacetate are anhydrous.
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The most common side reactions in dichlorocarbene cyclopropanation using chloroform and a strong base involve the reaction of dichlorocarbene with other nucleophiles present in the reaction mixture.
-
Hydrolysis of Dichlorocarbene: Dichlorocarbene can react with water and hydroxide ions to ultimately form carbon monoxide and formate salts.[8] This is more prevalent if the carbene is not efficiently trapped by the alkene.
-
Mitigation: Ensure efficient stirring and an appropriate concentration of the alkene to trap the dichlorocarbene as it is formed.
-
-
Reaction with Alcohols: If an alcohol (e.g., ethanol is sometimes used as an initiator) is present, it can react with dichlorocarbene.
-
Mitigation: Avoid the use of alcoholic co-solvents if they are not essential for the reaction or if they are found to compete with the alkene substrate.
-
-
Insertion into C-H bonds: While less common for dichlorocarbene compared to other carbenes, insertion into C-H bonds of the substrate or solvent can occur, leading to byproducts.[9]
-
Mitigation: This is often a minor pathway, but optimizing for a rapid cyclopropanation (efficient stirring, appropriate temperature) can minimize the lifetime of the free carbene and thus reduce the likelihood of side reactions.
-
Q3: How do I choose the appropriate method for generating dichlorocarbene for my specific substrate?
A3: The choice of method depends primarily on the stability and reactivity of your alkene substrate.
-
For robust, electron-rich to moderately electron-deficient alkenes: The Phase-Transfer Catalysis (PTC) method using chloroform and aqueous sodium hydroxide is the most common, cost-effective, and operationally simple choice.[1][2]
-
For base-sensitive substrates: If your substrate contains functional groups that are sensitive to strong bases (e.g., esters that can be saponified, or molecules prone to elimination), the PTC method is not suitable. In such cases, consider:
-
Thermal decomposition of sodium trichloroacetate: This method generates dichlorocarbene under neutral, anhydrous conditions at elevated temperatures.[2]
-
Decomposition of ethyl trichloroacetate with sodium methoxide: This provides milder reaction conditions compared to the PTC method but requires anhydrous conditions.[2]
-
-
For very unreactive or electron-deficient alkenes: The Seyferth reagent (phenyl(trichloromethyl)mercury) can be effective as it generates dichlorocarbene under neutral conditions and is suitable for a wide range of alkenes. However, due to the extreme toxicity of organomercury compounds, this method is often avoided in modern synthetic chemistry.[2]
Data Presentation: Comparison of Reaction Parameters
The following table summarizes the effect of various parameters on the dichlorocyclopropanation of a model substrate, styrene, using the phase-transfer catalysis method.
| Parameter | Variation | Effect on Reaction Rate/Yield | Reference |
| Stirring Speed | Increased from 200 to 600 rpm | Significant increase in the apparent rate constant (kapp) | [1] |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Effective catalyst | [1][3] |
| Tetrabutylammonium bromide (TBAB) | Effective catalyst | [1] | |
| Catalyst Conc. | Increased from 0.08 x 10⁻³ to 5.2 x 10⁻³ mmol | Linear increase in reaction rate | [1] |
| NaOH Conc. | Increased from 3.41 M to 7.89 M | Increase in reaction rate | [5] |
| Temperature | Increased from 35°C to 50°C | Increase in reaction rate (Arrhenius behavior) | [1] |
| Substrate Conc. | Increased from 2.34 to 10.15 mmol | Increase in the apparent rate constant (kapp) | [1] |
Note: The data presented is a qualitative summary of trends observed in kinetic studies. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Cyclohexene using Phase-Transfer Catalysis
This protocol is a typical procedure for the synthesis of 7,7-dichloronorcarane.[2]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add the 50% (w/w) aqueous sodium hydroxide solution via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water and dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Dichlorocarbene Generation from Sodium Trichloroacetate
This protocol is suitable for base-sensitive substrates.[2]
Materials:
-
Alkene
-
Anhydrous sodium trichloroacetate
-
Anhydrous dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.
-
Add anhydrous DME to create a stirrable suspension.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove precipitated sodium chloride.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Visualizations
Dichlorocarbene Generation and Cyclopropanation Workflow
Caption: Workflow of phase-transfer catalyzed dichlorocyclopropanation.
Troubleshooting Logic for Low Yield
References
- 1. ijcmas.com [ijcmas.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroform - Sciencemadness Wiki [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in the scale-up of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on challenges that arise during the scale-up from laboratory to pilot plant or industrial production.
Issue 1: Low or Inconsistent Reaction Yield
-
Question: We are observing lower than expected yields (~60-70%) during the scale-up of the dichlorocyclopropanation of methyl methacrylate, whereas our lab-scale experiments consistently gave yields around 85-90%. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or inconsistent yields upon scale-up are a common challenge. Several factors, often interrelated, can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Mass Transfer Limitations: In phase-transfer catalysis (PTC), efficient mixing is crucial for the transfer of the dichlorocarbene precursor between the aqueous and organic phases. In larger reactors, achieving the same level of agitation and interfacial area as in a lab-scale flask can be difficult.
-
Recommendation: Re-evaluate the agitation speed and impeller design. For large-scale reactors, consider installing baffles to improve mixing. The optimal stirring speed needs to create a sufficient interfacial area for the reaction without causing excessive shear that can lead to stable emulsions.
-
-
Temperature Control: The generation of dichlorocarbene from chloroform and a strong base is an exothermic reaction. Inadequate heat removal in a larger reactor can lead to localized "hot spots," which can cause the decomposition of the carbene and other side reactions, thereby reducing the yield.
-
Recommendation: Ensure the reactor's cooling system is adequate for the scale of the reaction. A gradual, controlled addition of the base can also help manage the exotherm.
-
-
Catalyst Inefficiency or Deactivation: The phase-transfer catalyst can be sensitive to impurities and may degrade at elevated temperatures.
-
Recommendation: Ensure the quality of the catalyst and screen for thermal stability if temperature excursions are suspected. Consider a higher catalyst loading on a pilot scale, but be mindful of potential emulsion issues.
-
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as the hydrolysis of the methyl ester group can become more significant.
-
Recommendation: Analyze the crude reaction mixture for byproducts like 2,2-dichloro-1-methylcyclopropanecarboxylic acid. If present, this indicates ester hydrolysis. Optimizing the reaction time and temperature can minimize this.
-
-
Issue 2: Formation of a Stable Emulsion During Workup
-
Question: During the aqueous workup of our large-scale reaction, we are consistently forming a stable emulsion that makes phase separation extremely difficult and time-consuming. What is causing this and how can we resolve it?
-
Answer: Emulsion formation is a frequent problem in phase-transfer catalyzed reactions due to the surfactant-like properties of the quaternary ammonium salt catalyst.
-
Causes:
-
High Catalyst Concentration: Excess phase-transfer catalyst can act as an emulsifier.
-
Intense Agitation: High-shear mixing during the reaction or workup can create very fine droplets that are slow to coalesce.
-
Reaction Byproducts: The formation of salts as byproducts can also contribute to emulsion stability.
-
-
Troubleshooting and Mitigation Strategies:
-
Prevention:
-
Optimize Catalyst Loading: Use the minimum effective amount of phase-transfer catalyst.
-
Control Agitation: Use just enough agitation to ensure good mass transfer without creating excessive shear.
-
Order of Addition: In some cases, adding the phase-transfer catalyst after the other reactants have been mixed can prevent the initial formation of a highly stable emulsion.
-
-
Breaking the Emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Addition of a Different Organic Solvent: Adding a less polar solvent like heptane or toluene can sometimes help to break up the emulsion.
-
Filtration through Celite®: Filtering the emulsion through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.
-
Centrifugation: For smaller to medium scales, centrifugation can be an effective method for separating the phases.
-
-
-
Issue 3: Product Purity and Purification Challenges
-
Question: After distillation of the crude product from our pilot-scale batch, the purity is consistently lower than what we achieve in the lab (95% vs. >98%). We observe several minor impurities in the GC-MS analysis. What are the likely impurities and how can we improve the purification process?
-
Answer: Achieving high purity on a large scale requires careful control of the reaction and an optimized purification strategy.
-
Potential Impurities:
-
Unreacted Methyl Methacrylate: Can be removed by fractional distillation.
-
Chloroform: Residual solvent should be removed under vacuum.
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid: The hydrolysis byproduct. This can be removed by a dilute base wash of the organic phase before distillation, but this can also promote further hydrolysis if not done carefully.
-
Side-products from Dichlorocarbene Insertion: Dichlorocarbene can potentially react with other species in the reaction mixture, though this is less common with activated alkenes like methyl methacrylate.
-
Phase-Transfer Catalyst: The catalyst can sometimes be difficult to remove completely.
-
-
Improving Purification:
-
Pre-distillation Wash: A carefully controlled wash of the crude organic phase with dilute aqueous acid and then brine can help to remove the phase-transfer catalyst and some polar impurities.
-
Fractional Distillation: For large-scale purification, a well-designed fractional distillation column with sufficient theoretical plates is essential to separate the product from close-boiling impurities.
-
Vacuum Distillation: Distilling under a high vacuum will lower the boiling point of the product and minimize thermal decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common and industrially viable synthesis route is the dichlorocyclopropanation of methyl methacrylate using the Makosza reaction. This involves the reaction of methyl methacrylate with chloroform in the presence of a concentrated aqueous solution of a strong base (like sodium hydroxide) and a phase-transfer catalyst (such as a quaternary ammonium salt). The phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate dichlorocarbene in situ, which then reacts with the methyl methacrylate. A patent for a similar process reports a yield of 88.7% with a purity of >95%.[1]
Q2: What are the key process parameters to control during scale-up?
A2: The critical parameters to monitor and control during the scale-up of this phase-transfer catalyzed reaction are:
-
Agitation Rate: To ensure efficient mass transfer between the phases.
-
Temperature: To control the exothermic reaction and prevent side reactions.
-
Rate of Reagent Addition: Particularly the base, to manage the exotherm.
-
Phase Volume Ratio: The ratio of the organic to the aqueous phase can impact reaction rate and emulsion formation.
-
Catalyst Concentration: To ensure an efficient reaction rate without causing workup issues.
Q3: What are the common phase-transfer catalysts used for this reaction?
A3: Quaternary ammonium salts are the most common phase-transfer catalysts for dichlorocyclopropanation reactions. Examples include:
-
Benzyltriethylammonium chloride (BTEAC)
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate The choice of catalyst can influence the reaction rate and the propensity for emulsion formation.
Q4: Are there any significant safety concerns associated with the scale-up of this process?
A4: Yes, there are several safety considerations:
-
Exothermic Reaction: The reaction is highly exothermic and requires a robust cooling system to prevent a runaway reaction.
-
Use of Chloroform: Chloroform is a hazardous and volatile solvent. Appropriate containment and ventilation are essential.
-
Use of Concentrated Base: Concentrated sodium hydroxide is highly corrosive. Personal protective equipment (PPE) is mandatory.
-
Pressure Build-up: The reaction can generate gaseous byproducts, so the reactor must be properly vented.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Potential Scale-up Challenges |
| Yield | 85 - 90% | 70 - 80% | Inefficient mixing, poor temperature control. |
| Purity (post-distillation) | > 98% | 95 - 97% | Formation of more byproducts, less efficient distillation. |
| Reaction Time | 4 - 6 hours | 6 - 10 hours | Slower reagent addition to control exotherm. |
| Emulsion Formation | Minor, easily broken | Significant, requires specific workup | Higher catalyst concentration, more intense agitation. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel.
-
Charging Reactants: To the flask, add methyl methacrylate (1.0 mol), chloroform (1.5 mol), and benzyltriethylammonium chloride (0.02 mol).
-
Reaction: Begin stirring the mixture vigorously. Cool the flask in an ice-water bath.
-
Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 mol) dropwise via the addition funnel, maintaining the internal temperature between 10-20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by GC.
-
Workup: Once the reaction is complete, add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess chloroform. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Low Yield Troubleshooting Logic
References
Technical Support Center: Removal of Unreacted Starting Materials
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from product mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.
Decision Tree for Purification Method Selection
Choosing the appropriate purification method is critical for achieving the desired purity and yield. The following decision tree illustrates a logical approach to selecting the most suitable technique based on the physical properties of your compound and the nature of the impurities.[1]
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.
Column Chromatography
Q1: My compound is not moving down the column, even with a highly polar eluent.
A1: This issue can be caused by several factors:
-
Compound Precipitation: The compound may have precipitated on the column if it was loaded in a solvent in which it has low solubility. Solution: Try adding a small amount of a stronger, more polar solvent directly to the top of the silica to redissolve the compound.[2]
-
Compound Decomposition: The compound might be unstable on silica gel.[2][3] You can test for this by spotting a solution of your compound on a TLC plate, waiting for an hour, and then eluting it to see if new spots have appeared.[2] Solution: Consider using a different stationary phase like alumina or a deactivated silica gel.[2]
-
Incorrect Solvent System: For extremely polar compounds, a standard solvent system may not be sufficient. Solution: Consider using reverse-phase chromatography or a more polar solvent system, such as one containing a small amount of ammonia in a methanol/dichloromethane mixture.[2]
Q2: My product is co-eluting with a starting material that has a very similar Rf value.
A2: Separating compounds with similar Rf values can be challenging.
-
Optimize Solvent System: Small changes to the eluent can sometimes improve separation. Solution: Experiment with different solvent systems, including ternary mixtures.
-
Use a Longer Column: Increasing the length of the stationary phase can enhance the separation of compounds that elute closely together.[2]
-
Alternative Purification Method: If chromatography is not effective, other methods may be more suitable. Solution: Consider recrystallization if your product is a solid or distillation if it is a liquid with a distinct boiling point.[2]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Incorrect solvent system (eluent).Column was overloaded.Improper column packing. | Optimize the eluent using TLC; an Rf of 0.2-0.4 for the desired compound is often ideal.Reduce the amount of sample loaded.Repack the column carefully to ensure it is uniform and free of bubbles.[1] |
| Compound is stuck on the column | The eluent is not polar enough.The compound is decomposing on the stationary phase. | Gradually increase the eluent's polarity (gradient elution).Consider a different stationary phase (e.g., alumina) or add a modifier (e.g., triethylamine for basic compounds) to the eluent.[1] |
| Uneven bands or streaking | The sample was not loaded evenly.The sample has low solubility in the eluent. | Dissolve the sample in a minimal amount of the eluent before loading.Choose a different eluent in which the compound is more soluble.[1] |
Liquid-Liquid Extraction
Q3: An emulsion has formed between the aqueous and organic layers, and they will not separate.
A3: Emulsions are a common issue during extractions.[2]
-
Patience: Sometimes, allowing the separatory funnel to stand for a while will resolve the emulsion.[2][4]
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase and can help break up emulsions.[2][4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[1][2][4]
-
Filtration: For persistent emulsions, you can filter the mixture through a plug of glass wool or Celite®.[2][4]
Q4: I am unsure which layer is the aqueous and which is the organic layer.
A4: This can happen if the densities of the two solvents are similar or if the layers are colorless.[1]
-
The "Water Drop" Test: Add a small amount of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer.[1]
Crystallization/Precipitation
Q5: I have dissolved my crude product in the hot solvent, but no crystals form upon cooling.
A5: This is a common problem in crystallization.
-
Too Much Solvent: You may have used too much solvent. Solution: Evaporate some of the solvent to concentrate the solution and then try cooling it again.[1][5][6]
-
Supersaturation: The solution may be supersaturated. Solution: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1][4]
-
Impure Mixture: The presence of impurities can sometimes inhibit crystallization.[5][6][7]
Q6: My compound "oils out" instead of forming crystals.
A6: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[2]
-
High Solute Concentration or Rapid Cooling: This often happens with low-melting point solids or when the solution is too concentrated or cooled too quickly.[2][8] Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[2]
-
Inappropriate Solvent: The chosen solvent may not be suitable. Solution: A different solvent or a solvent pair may be necessary to achieve proper crystallization.[2]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used.The solution is supersaturated. | Evaporate some of the solvent and re-cool.Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] |
| The compound "oils out" | The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too quickly. | Use a solvent with a lower boiling point.Allow the solution to cool more slowly.[1] |
| Low yield of purified product | The chosen recrystallization solvent is too good a solvent at low temperatures.Insufficient cooling. | Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.Ensure the solution is cooled slowly to room temperature and then in an ice bath.[9] |
Distillation
Q7: The separation of my product from the starting material is poor.
A7: This can be due to a number of factors related to the distillation setup and conditions.
-
Insufficient theoretical plates: For mixtures with close boiling points, a simple distillation may not be adequate. Solution: Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates.
-
Heating rate is too high: A high heating rate can lead to bumping and carryover of the lower-boiling component into the collection flask. Solution: Heat the distillation flask slowly and evenly.
-
Improper thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling. Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping (violent boiling) | Uneven heating. | Add boiling chips or a magnetic stir bar.Heat the flask more gently and evenly. |
| No distillate is collecting | The condenser is not being cooled effectively.The heating is insufficient. | Ensure a steady flow of cold water through the condenser.Increase the heating mantle temperature. |
| Product purity is low | Boiling points of the components are too close for simple distillation.Distillation rate is too fast. | Use fractional distillation.Reduce the heating rate to allow for proper equilibration.[10] |
Experimental Protocols
Protocol 1: Column Chromatography
Methodology:
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
Packing: Fill the column with the chosen eluent. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed. Tap the column gently to remove any air bubbles.[1]
-
Sample Loading: Drain the eluent to the top of the silica gel. Dissolve the crude product in a minimal amount of eluent and carefully add it to the top of the column.[1]
-
Elution: Begin eluting the column with the selected solvent system, collecting the eluate in fractions.[11]
-
Monitoring: Monitor the composition of the collected fractions using an appropriate analytical technique, such as TLC, to identify the fractions containing the pure product.[1][11]
-
Isolation: Combine the fractions that contain the pure product and remove the solvent by evaporation, typically with a rotary evaporator.[1]
Protocol 2: Recrystallization
Methodology:
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the appropriate solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[1][2][4]
-
Cool the Solution Slowly: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[4]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4]
-
Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[1][4]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][4]
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[1][4]
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.[1][2]
Protocol 3: Liquid-Liquid Extraction
Methodology:
-
Preparation: Ensure the stopcock of the separatory funnel is closed and place it in a ring stand.
-
Addition of Liquids: Add the solution containing the product and the immiscible extraction solvent to the separatory funnel.
-
Extraction: Stopper the funnel, and with one hand holding the stopper and the other on the stopcock, invert the funnel and vent to release any pressure. Shake or gently swirl the funnel for a few minutes, venting frequently.[1]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[1]
-
Draining: Carefully open the stopcock and drain the bottom layer into a flask.[1]
-
Collection: Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[1]
-
Drying: The combined organic extracts are typically dried over an anhydrous inorganic salt (e.g., sodium sulfate or magnesium sulfate) to remove residual water before the solvent is evaporated.[1]
Summary of Purification Techniques
| Technique | Principle of Separation | Best Suited For | Key Advantages | Common Limitations |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[12] | Complex mixtures, compounds with similar polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, potential for sample decomposition on the stationary phase.[13] |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquids.[1][12] | Separating compounds with different acid/base properties or polarities. | Fast, simple, and scalable. | Emulsion formation can be problematic, requires immiscible solvents.[1][2] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][12] | Purifying solid compounds. | Can yield very pure products, relatively inexpensive. | Requires a suitable solvent, potential for low recovery, not suitable for all solids ("oiling out").[2][9] |
| Distillation | Difference in the boiling points of liquid components.[1][10] | Purifying liquids with significantly different boiling points. | Effective for large quantities, can remove non-volatile impurities. | Not suitable for heat-sensitive compounds or azeotropic mixtures. |
| Precipitation | Formation of a solid product from a solution.[14] | Isolating a solid product that is insoluble in the reaction mixture. | Can be a simple and effective method of isolation. | The precipitate may be amorphous and difficult to filter, impurities can be trapped within the solid.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. varsitytutors.com [varsitytutors.com]
- 11. benchchem.com [benchchem.com]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. silicycle.com [silicycle.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Byproduct formation in the synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is primarily achieved through the dichlorocyclopropanation of methyl methacrylate. This reaction involves the generation of dichlorocarbene (:CCl₂) from a precursor, typically chloroform (CHCl₃) and a strong base. The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition reaction with the double bond of methyl methacrylate to form the desired dichlorocyclopropane ring. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.
Q2: What are the most common byproducts I might encounter in this synthesis?
The primary byproducts in this reaction stem from the nature of the starting material (an α,β-unsaturated ester) and the basic reaction conditions. The most common byproducts include:
-
Michael Adduct: The trichloromethyl anion (⁻CCl₃), the precursor to dichlorocarbene, can act as a nucleophile and undergo a Michael (1,4-conjugate) addition to methyl methacrylate.
-
Poly(methyl methacrylate): The basic reaction conditions can initiate the anionic polymerization of methyl methacrylate.
-
Hydrolysis Product: The ester functional group of the product or starting material can be hydrolyzed under strongly basic conditions to the corresponding carboxylate.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation often involves careful control of reaction parameters:
-
Temperature: Lowering the reaction temperature can favor the desired cyclopropanation over side reactions like polymerization.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis and other side reactions. Monitoring the reaction progress and stopping it upon completion is crucial.
-
Stoichiometry: Using a moderate excess of chloroform and base can ensure efficient carbene generation without promoting excessive side reactions.
-
Base Concentration: Using a less concentrated solution of the base may help to reduce the rate of polymerization and hydrolysis.
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial for reactions involving reactants in different phases (in this case, an aqueous solution of a base and an organic solution of the substrate and chloroform). The PTC transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, where they can deprotonate chloroform to generate the trichloromethyl anion, thus initiating the formation of dichlorocarbene in close proximity to the methyl methacrylate. This enhances the reaction rate and allows for milder reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient dichlorocarbene generation.2. Inactive phase-transfer catalyst.3. Low reactivity of the substrate. | 1. Ensure the use of a strong base and fresh chloroform. Check the stoichiometry of reagents.2. Use a fresh, high-purity phase-transfer catalyst.3. While methyl methacrylate is reactive, ensure the reaction temperature is adequate for carbene addition. |
| Significant Amount of High Molecular Weight, Viscous Material (Polymer) | 1. Polymerization of methyl methacrylate initiated by the base. | 1. Lower the reaction temperature.2. Reduce the concentration of the base.3. Add the base slowly to the reaction mixture to avoid localized high concentrations.4. Minimize the reaction time. |
| Presence of a Byproduct with a Mass Corresponding to the Addition of CHCl₃ to the Starting Material | 1. Michael addition of the trichloromethyl anion to methyl methacrylate. | 1. Optimize the rate of dichlorocarbene formation to favor cycloaddition over Michael addition. This can sometimes be achieved by adjusting the stirring speed and the rate of base addition.2. Lowering the reaction temperature may favor the cycloaddition pathway. |
| Product is Contaminated with a Carboxylic Acid | 1. Hydrolysis of the methyl ester group of the product or starting material by the strong base. | 1. Use milder basic conditions if possible, or reduce the reaction time.2. Perform a careful workup to remove the acidic impurity, for example, by washing the organic layer with a dilute solution of a weak base like sodium bicarbonate. |
| Reaction is a Dark, Tarry Mess | 1. Uncontrolled exothermic reaction.2. Significant decomposition of starting materials or products. | 1. Ensure adequate cooling and temperature control, especially during the addition of the base.2. Use a more dilute solution of reactants.3. Check for the presence of impurities in the starting materials that might be catalyzing decomposition. |
Data Presentation: Illustrative Effects of Reaction Parameters
The following tables present illustrative data on how different reaction parameters can influence the yield of this compound and the formation of major byproducts. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends.
Table 1: Effect of Temperature on Product Yield and Byproduct Formation
| Temperature (°C) | Product Yield (%) | Michael Adduct (%) | Polymer (%) |
| 0 | 75 | 10 | 5 |
| 25 (Room Temp) | 60 | 15 | 15 |
| 50 | 40 | 20 | 30 |
Table 2: Effect of Base (NaOH) Concentration on Product Yield and Byproduct Formation
| NaOH Concentration (wt%) | Product Yield (%) | Michael Adduct (%) | Hydrolysis (%) |
| 20 | 70 | 12 | 8 |
| 40 | 65 | 15 | 10 |
| 60 | 50 | 18 | 20 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
Methyl methacrylate (freshly distilled)
-
Chloroform (reagent grade)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Toluene (solvent)
-
Ice bath
-
Mechanical stirrer
-
Addition funnel
-
Round-bottom flask
-
Condenser
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add methyl methacrylate (1.0 eq), toluene (50 mL), and benzyltriethylammonium chloride (0.02 eq).
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Chloroform: Add chloroform (1.5 eq) to the stirred mixture.
-
Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature of the reaction mixture below 10 °C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Upon completion, add 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
The reaction can be exothermic; therefore, efficient cooling and slow addition of the base are crucial.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis and major byproduct formation routes.
Troubleshooting Workflow
Technical Support Center: Stereoselective Synthesis of Substituted Cyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of substituted cyclopropanes. The content is designed to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling stereoselectivity in cyclopropanation reactions?
A1: The main strategies for controlling stereoselectivity (both diastereoselectivity and enantioselectivity) in cyclopropane synthesis include:
-
Transition Metal Catalysis: This is a widely used method that employs chiral ligands in combination with transition metals like rhodium, copper, ruthenium, and cobalt.[1][2][3][4] The choice of metal and the ligand architecture are crucial for achieving high stereoselectivity.[2]
-
Organocatalysis: This approach uses small chiral organic molecules as catalysts to induce stereoselectivity, offering a metal-free alternative.[1][5][6][7]
-
Substrate-Directed Control (Chiral Auxiliaries): A chiral auxiliary is temporarily attached to the substrate to direct the cyclopropanating reagent to a specific face of the alkene, thereby controlling the stereochemical outcome.[8][9]
-
Simmons-Smith Reaction and Variants: This classic method involving zinc carbenoids can be rendered stereoselective by the presence of a directing group, such as a hydroxyl group in an allylic alcohol, or by the use of chiral ligands.[10][11][12]
-
Michael-Initiated Ring Closure (MIRC): Stereoselectivity in these reactions is achieved by using chiral substrates, chiral nucleophiles, or chiral catalysts to control the stereochemistry during the Michael addition and subsequent ring closure.[8]
-
Biocatalysis: Engineered enzymes, such as myoglobin variants, can catalyze highly selective cyclopropanation reactions, often with excellent enantioselectivity.[13][14][15]
Q2: How do I choose the appropriate method for my specific substrate?
A2: The choice of method depends on several factors, including the substrate's functional groups, the desired stereoisomer, and the required level of selectivity.
-
For electron-rich olefins like styrenes, transition metal catalysis with rhodium or copper complexes is often effective.[1][2]
-
Electron-deficient olefins can be challenging for traditional metal-carbene chemistry but may be successfully cyclopropanated using specific catalytic systems like D2-symmetric Co(II)-porphyrin complexes.[4]
-
Allylic alcohols are excellent substrates for directed Simmons-Smith cyclopropanation, which typically proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group.[11][16]
-
For a metal-free approach , organocatalysis is a suitable option, particularly for the cyclopropanation of α,β-unsaturated aldehydes.[7]
-
If high enantioselectivity is the primary goal and the substrate is compatible, biocatalysis with engineered enzymes can provide outstanding results.[15]
Q3: What is the role of the chiral ligand in transition metal-catalyzed cyclopropanation?
A3: In transition metal-catalyzed cyclopropanation, the chiral ligand binds to the metal center, creating a chiral environment around the reactive metal-carbene intermediate. This chiral environment dictates the facial selectivity of the carbene transfer to the alkene, thereby determining the enantioselectivity of the product. The structure of the ligand, including its steric bulk and electronic properties, is a key factor in achieving high levels of stereocontrol.[2]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in a Transition Metal-Catalyzed Cyclopropanation
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Sub-optimal Catalyst/Ligand Combination | The ligand architecture is critical for stereoselectivity.[2] Screen a variety of ligands with different steric and electronic properties. For example, bis(oxazoline) and salicylaldimine ligands have shown high efficiency with copper catalysts.[1] |
| Incorrect Solvent | The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities. |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in selectivity. Try running the reaction at a lower temperature, although this may require longer reaction times. |
| Substrate Geometry | The geometry of the alkene (E vs. Z) can significantly impact the diastereomeric ratio of the product. Ensure the starting alkene has high isomeric purity. |
Problem 2: Low Enantiomeric Excess (ee) in an Asymmetric Cyclopropanation
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Ineffective Chiral Catalyst or Ligand | The choice of the chiral source is paramount. For transition metal catalysis, consider ligands known for high induction, such as those based on porphyrins or salen complexes.[2] In organocatalysis, the structure of the chiral catalyst is key.[7] |
| Racemic Background Reaction | A non-catalyzed or achirally catalyzed background reaction can lower the overall ee. Ensure the reaction is run under conditions where the chiral catalyst has a significantly higher turnover rate. This may involve adjusting the temperature or catalyst loading. |
| Impure Chiral Catalyst/Ligand | The enantiomeric purity of the catalyst or ligand directly affects the ee of the product. Verify the optical purity of your chiral source. |
| Substrate Mismatch | Not all substrates are suitable for a given catalytic system. If optimization fails, consider a different catalytic approach (e.g., switching from a metal catalyst to an organocatalyst or a biocatalyst). |
Problem 3: Poor Stereoselectivity in a Simmons-Smith Cyclopropanation of an Allylic Alcohol
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Weak Directing Group Coordination | The hydroxyl group directs the zinc carbenoid. Ensure the reaction conditions favor coordination. Using diethylzinc (Furukawa's modification) can enhance the electrophilicity of the reagent.[17] The choice of solvent is also important; less basic solvents can lead to better results.[11] |
| Incorrect Reagent Stoichiometry | The ratio of the zinc reagent and diiodomethane to the substrate can affect selectivity. Optimize the stoichiometry of your reagents. |
| Steric Hindrance | Bulky substituents on the alkene or near the hydroxyl group can interfere with the directed delivery of the methylene group. In some cases, the stereochemical outcome can be influenced by minimizing A(1,3) strain in the transition state.[17] |
| Formation of an Unreactive or Racemic Zinc Complex | In the absence of a suitable chiral ligand, the iodomethylzinc allyloxide can form aggregates that lead to a racemic product.[10] The addition of a stoichiometric amount of a chiral ligand, like a dioxaborolane, can form a more stable and reactive chiral zinc complex.[10] |
Experimental Protocols
Example Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 eq.). Wash the zinc dust with 1M HCl, followed by deionized water, ethanol, and finally diethyl ether, decanting the solvent after each wash. Dry the activated zinc under high vacuum. Add copper(I) cyanide (0.15 eq.) and heat the mixture gently under vacuum until the copper(I) cyanide sublimes and deposits on the zinc dust, forming a dark coating. Allow the flask to cool to room temperature.
-
Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether. Add the allylic alcohol (1.0 eq.) to the suspension.
-
Addition of Diiodomethane: Add diiodomethane (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl alcohol. The diastereomeric ratio can be determined by NMR spectroscopy or GC analysis of the crude product.
Visualizations
Caption: A generalized experimental workflow for stereoselective cyclopropanation.
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic regio- and stereoselective cyclopropanation of olefins :: MPG.PuRe [pure.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 9. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sas.rochester.edu [sas.rochester.edu]
- 16. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]
Troubleshooting guide for low conversion rates in dichlorocyclopropanation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in dichlorocyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in a dichlorocyclopropanation reaction using the phase-transfer catalysis (PTC) method?
Low conversion rates in PTC-mediated dichlorocyclopropanation can often be attributed to several key factors:
-
Inefficient Dichlorocarbene Generation: The formation of dichlorocarbene from chloroform and a strong base is the first critical step. Insufficient base strength or concentration, or poor mixing between the aqueous and organic phases, can limit the generation of this reactive intermediate.[1]
-
Inactive or Inefficient Phase-Transfer Catalyst: The phase-transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs. An inappropriate choice of catalyst, insufficient catalyst loading, or catalyst degradation can severely hamper the reaction rate.
-
Substrate Reactivity: The electronic properties of the alkene play a significant role. Electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene, while electron-deficient alkenes can be challenging substrates and may require modified conditions.[2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stirring speed are critical parameters that need to be optimized for each specific substrate and scale.[4]
-
Side Reactions: Dichlorocarbene is a highly reactive species and can react with other components in the reaction mixture, including water and the catalyst itself, leading to decomposition and reduced availability for the desired cyclopropanation.
Troubleshooting Guide for Low Conversion Rates
Issue: My dichlorocyclopropanation reaction is showing low conversion of the starting alkene.
Below is a step-by-step guide to diagnose and resolve common issues leading to poor yields.
Step 1: Evaluate the Phase-Transfer Catalyst (PTC)
The choice and handling of the PTC are critical for a successful reaction.
Question: How do I know if my phase-transfer catalyst is the problem?
-
Answer: The catalyst's efficiency depends on its structure and concentration. Quaternary ammonium salts like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) are commonly used.[1] A low catalyst loading can result in poor transfer of hydroxide ions. Conversely, an excessive amount may not necessarily improve the yield and can complicate purification. Studies have shown that even a small amount of catalyst can be sufficient to achieve good yields.[4]
Troubleshooting Actions:
-
Verify Catalyst Purity and Integrity: Ensure the catalyst has not degraded. Store it in a cool, dry place.
-
Optimize Catalyst Loading: If you suspect insufficient catalysis, try incrementally increasing the catalyst loading. A typical starting point is 1-5 mol% relative to the alkene.
-
Consider a Different Catalyst: The effectiveness of a PTC can be substrate-dependent. If optimizing the concentration of your current catalyst doesn't improve the yield, consider screening other commercially available PTCs.
| Catalyst Type | Typical Loading (mol%) | Relative Efficiency | Reference |
| Benzyltriethylammonium chloride (BTEAC) | 1 - 5 | High | [4] |
| Tetrabutylammonium bromide (TBAB) | 1 - 5 | High | |
| Multi-site PTCs | 0.5 - 2 | Very High | [4] |
Step 2: Assess the Base and Reaction Conditions
The generation of dichlorocarbene is highly dependent on the base and the physical conditions of the reaction.
Question: Could the concentration or type of base be affecting my conversion rate?
-
Answer: Yes, the concentration of the aqueous strong base (typically sodium hydroxide or potassium hydroxide) is crucial. A higher concentration of NaOH generally leads to a faster rate of dichlorocarbene formation.[4] However, a very high concentration can also lead to side reactions and decomposition of the carbene. Vigorous stirring is essential in this biphasic system to maximize the interfacial area between the aqueous and organic layers, facilitating the action of the PTC.[1]
Troubleshooting Actions:
-
Optimize Base Concentration: If using a lower concentration of NaOH (e.g., 30% w/w), consider increasing it to 50% w/w.
-
Ensure Efficient Stirring: Use a mechanical stirrer to ensure vigorous mixing. The reaction rate can be highly dependent on the stirring speed.[4]
-
Control the Temperature: The reaction is often exothermic. Initial cooling (e.g., 0-5 °C) during the addition of the base is recommended to control the reaction rate and minimize side reactions.[1] After the initial phase, the reaction may be allowed to proceed at room temperature or with gentle heating to drive it to completion.[1]
| NaOH Concentration (% w/w) | Effect on Reaction Rate |
| 30% | Moderate |
| 50% | High |
Step 3: Evaluate the Substrate and Dichlorocarbene Precursor
The nature of your alkene and the purity of the chloroform can impact the reaction outcome.
Question: My alkene is electron-deficient. Could this be the reason for the low yield?
-
Answer: Yes, electron-deficient alkenes are generally less reactive towards the electrophilic dichlorocarbene and can result in lower yields compared to electron-rich alkenes.[2][3][5] For these challenging substrates, you may need to employ more forcing conditions or alternative methods for dichlorocarbene generation.
Troubleshooting Actions:
-
Increase Reaction Time and/or Temperature: For less reactive alkenes, a longer reaction time or a moderate increase in temperature may be necessary.
-
Use a More Reactive Dichlorocarbene Source: If the standard chloroform/base method is ineffective, consider alternative methods such as the thermal decomposition of sodium trichloroacetate or the use of Seyferth's reagent (phenyl(trichloromethyl)mercury), although the latter is highly toxic.[1]
-
Ensure Purity of Chloroform: Use high-purity, stabilized chloroform to avoid side reactions.
| Alkene Type | Relative Reactivity with Dichlorocarbene |
| Electron-rich (e.g., Styrene, α-Methylstyrene) | High |
| Electron-neutral (e.g., Cyclohexene) | Moderate |
| Electron-deficient (e.g., Acrylates, Enones) | Low |
Experimental Protocols
General Protocol for Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Styrene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (for workup)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine styrene (1.0 eq), chloroform (1.2 eq), and BTEAC (0.02 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (4.0 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add water and dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Visual Guides
Caption: A troubleshooting workflow for low conversion rates.
Caption: Mechanism of dichlorocyclopropanation under PTC.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading and Reaction Time
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction time for improved experimental efficiency. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This section provides systematic approaches to resolve common issues encountered during the optimization of catalyst loading and reaction time.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient Catalyst Loading: The concentration of the catalyst may be too low to achieve a practical reaction rate.[1] | Gradually increase the catalyst loading in increments (e.g., 1-2 mol% at a time) and monitor for an increase in the reaction rate and conversion.[2] |
| Catalyst Deactivation: The catalyst may have lost activity due to poisoning, fouling, or sintering.[2][3] | - Purify all reactants and solvents to remove potential catalyst poisons.[2] - Consider potential deactivation mechanisms to guide catalyst regeneration or replacement.[2] | |
| Poor Catalyst-Substrate Mixing: Inadequate stirring or agitation can lead to a non-homogeneous reaction mixture.[2] | Ensure vigorous and consistent stirring to improve contact between the catalyst and reactants.[4] | |
| Low Reaction Yield | Sub-optimal Catalyst Loading: The catalyst concentration may not be at the optimal level to maximize the product yield.[2] | Perform a catalyst loading screen to identify the concentration that provides the highest yield.[2] |
| Side Reactions: Undesired reaction pathways may be consuming the starting material or product. | Decrease the catalyst loading or reaction temperature to minimize the formation of byproducts.[2] | |
| Product Degradation: The desired product may be unstable under the reaction conditions over extended periods. | Monitor the reaction over time and quench it as soon as the starting material is consumed to prevent product degradation.[5] | |
| Poor Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity) | Incorrect Catalyst Loading: Catalyst concentration can directly influence the selectivity of a reaction.[6] | Screen a range of catalyst loadings, as both too low and too high concentrations can negatively impact selectivity.[5][6] For instance, in some reactions, changing the catalyst loading from 0.01 mol% to 10 mol% can dramatically alter the product ratio.[6] |
| Sub-optimal Reaction Temperature: Temperature plays a critical role in controlling selectivity. | Lowering the reaction temperature can often improve selectivity by reducing the formation of thermally induced byproducts.[2] | |
| Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial for controlling selectivity.[6] | Re-evaluate the choice of ligand for the specific chemical transformation. | |
| Inconsistent Results Between Batches | Variability in Reagents or Catalyst: The quality and activity of reagents, solvents, or the catalyst may differ between experiments. | - Use reagents and solvents from the same batch for a series of experiments. - Standardize the catalyst preparation and handling procedures.[4] |
| Inconsistent Reaction Setup: Subtle variations in experimental conditions can lead to reproducibility issues. | Ensure identical reaction conditions (e.g., temperature, stirring rate, atmosphere) are maintained for all experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is typically found empirically through a series of small-scale screening experiments. A common method is to test a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%) while keeping other reaction parameters constant.[2][6] The loading that provides the best balance of reaction time, yield, and cost-effectiveness is then chosen for larger-scale reactions.[2]
Q2: Can increasing the catalyst loading always be expected to improve the reaction rate and yield?
A2: Not necessarily. While increasing the catalyst concentration generally enhances the reaction rate by providing more active sites, there is often an optimal concentration.[2][7] Beyond this point, further increases may lead to negligible improvements or even detrimental effects such as catalyst aggregation, an increase in side reactions, or difficulties in product purification.[2][7]
Q3: What is the impact of catalyst loading on enantioselectivity in asymmetric reactions?
A3: Catalyst loading can have a significant, though sometimes indirect, effect on enantioselectivity.[6]
-
Too Low Loading: An insufficient amount of catalyst may result in a notable background (non-catalyzed) reaction, which is typically not enantioselective and will lower the overall enantiomeric excess (ee).[5]
-
Too High Loading: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive, which can also lead to a decrease in the ee.[4][5]
Q4: How does reaction time influence reaction efficiency?
A4: Reaction time is a critical parameter that needs to be optimized.
-
Insufficient Time: A reaction that is not allowed to proceed to completion will result in a lower yield of the desired product.[8]
-
Excessive Time: Prolonged reaction times can lead to the degradation of the product or the formation of byproducts, thus reducing the overall yield and purity.[8] It is crucial to monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.[8]
Q5: What are some practical considerations for handling catalysts, especially at low loadings?
A5: Working with low catalyst loadings requires meticulous experimental technique.
-
Accurate Weighing: Use a high-precision balance for accurate measurement. For very small quantities, preparing a stock solution of the catalyst can improve accuracy.[6]
-
Inert Atmosphere: Many catalysts are sensitive to air and moisture. It is essential to handle them under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[6]
-
Solvent Purity: Always use high-purity, degassed solvents to prevent catalyst poisoning.[6]
Data Presentation
Table 1: Example Catalyst Loading Screening Data
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Notes |
| 0.1 | 24 | 15 | 95 | Very slow conversion. |
| 0.5 | 24 | 45 | 92 | Incomplete conversion after 24 hours.[1] |
| 1.0 | 16 | 98 | 90 | Good conversion and selectivity. |
| 2.5 | 8 | >99 | 88 | Faster reaction but slightly lower selectivity. |
| 5.0 | 4 | >99 | 85 | Rapid reaction, but selectivity is compromised. |
| 10.0 | 2 | >99 | 75 | Very fast, but significant side product formation. |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol describes a general method for determining the optimal catalyst loading for a given reaction.
-
Preparation:
-
Reaction Setup:
-
Set up a series of parallel reaction vials, each equipped with a stir bar.[2]
-
To each vial, add the limiting reactant and the appropriate solvent.[2]
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mol%).[6]
-
Add any other necessary reagents to each vial.[2]
-
-
Reaction Execution:
-
Monitoring and Analysis:
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them using a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
After the reaction is complete, quench the reactions and analyze the final conversion, yield, and selectivity for each catalyst loading.[6]
-
-
Optimization:
-
Plot the yield and selectivity as a function of catalyst loading to determine the optimal concentration that provides the best outcome in a reasonable timeframe.
-
Visualizations
Caption: Troubleshooting workflow for optimizing catalyst loading and reaction time.
Caption: Interrelationship of parameters for reaction efficiency optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Dichlorocyclopropanation Strategies: In Situ Generation vs. Pre-functionalized Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The introduction of a dichlorocyclopropane moiety is a critical step in the synthesis of numerous pharmaceutical agents and complex organic molecules. This guide provides a comprehensive comparison of common in situ dichlorocyclopropanation methods with the use of a stable, pre-functionalized building block, Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. We will delve into the performance of these methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.
Introduction to this compound
This compound is a commercially available, stable cyclic ester.[1][2][3] Its primary utility in organic synthesis is as a functionalized building block, providing a pre-formed dichlorocyclopropane ring that can be incorporated into larger molecules through reactions involving its methyl ester and methyl group functionalities. It is not typically used as a reagent to generate dichlorocarbene for the cyclopropanation of other alkenes.
Comparative Analysis of Dichlorocyclopropanation Methods
The primary methods for generating dichlorocyclopropanes involve the in situ formation of dichlorocarbene (:CCl₂) from a suitable precursor, which then reacts with an alkene. Below is a comparison of these methods.
Data Presentation
Table 1: Performance Comparison of Dichlorocyclopropanation Agents
| Method/Agent | Typical Precursors | Common Substrates | Yields | Diastereoselectivity | Advantages | Disadvantages |
| Chloroform & Strong Base (Phase-Transfer Catalysis) | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Electron-rich and unactivated alkenes (e.g., styrene, cyclohexene) | Good to Excellent (70-95%)[4][5] | Stereospecific (syn-addition)[6][7][8] | Low cost of reagents, operational simplicity, scalable.[4] | Requires vigorous stirring, potential for side reactions with base-sensitive substrates. |
| Simmons-Smith (analogue for dihalocyclopropanes) | Dibromomethane (CH₂Br₂), Zinc-Copper Couple | Alkenes, especially those with directing groups (e.g., allylic alcohols) | Good to Excellent (60-90%)[9][10][11][12][13] | High, often directed by neighboring functional groups.[10][12][13] | High functional group tolerance, stereospecific.[9][10][12] | Higher cost of dihaloalkane, pyrophoric nature of some reagents (e.g., diethylzinc).[10][11] |
| Transition-Metal Catalysis (e.g., Rhodium) | Diazoacetates (e.g., ethyl diazoacetate) | Wide range of alkenes, including electron-deficient ones. | Good to Excellent (75-98%)[14][15] | High, tunable with chiral ligands.[14][16][17] | High efficiency and selectivity, catalytic nature.[14][15] | Cost and toxicity of metal catalysts and diazo compounds.[18] |
| Use of this compound | N/A (Used as a building block) | N/A | N/A | N/A | Provides a stable, pre-formed functionalized dichlorocyclopropane. | Not a reagent for generating dichlorocarbene. |
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Styrene using Chloroform and Sodium Hydroxide (Phase-Transfer Catalysis)[20][21]
This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane.
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Aqueous Sodium Hydroxide (NaOH), 40% (w/w)
-
Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine styrene (1.0 eq), chloroform (1.2 eq), and BTEAC (0.01 eq).
-
With vigorous stirring, slowly add the 40% aqueous NaOH solution (excess) to the organic mixture.
-
Continue vigorous stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol[10][11]
This protocol describes a general procedure for the cyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise. Gas evolution may be observed. Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.
-
Add saturated aqueous NH₄Cl to dissolve the zinc salts.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate[15][18]
This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of styrene.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] or a chiral rhodium catalyst
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of styrene (5-10 eq) and the rhodium catalyst (e.g., 0.01 mol%) in anhydrous DCM under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 eq) in DCM dropwise over a period of several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC or the disappearance of the yellow color).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the cyclopropane isomers.
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Dichlorocarbene Generation and Cycloaddition
The most common method for generating dichlorocarbene involves the alpha-elimination of chloroform using a strong base, often facilitated by a phase-transfer catalyst. The generated dichlorocarbene is a highly reactive electrophile that undergoes a concerted [1+2] cycloaddition with an alkene to form the dichlorocyclopropane.
Caption: Mechanism of phase-transfer catalyzed dichlorocyclopropanation.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficiency of different cyclopropanation methods for a given alkene substrate.
Caption: Generalized workflow for comparing cyclopropanation methods.
Conclusion
The choice of a dichlorocyclopropanation strategy is highly dependent on the specific requirements of the synthesis. For large-scale, cost-effective production of simple dichlorocyclopropanes, the phase-transfer catalyzed reaction of chloroform and a strong base is often the method of choice. When high stereocontrol is required, particularly with substrates bearing directing groups, the Simmons-Smith reaction and its variants offer a powerful solution. For reactions demanding high efficiency and enantioselectivity with a broad range of substrates, transition-metal catalysis, though often more expensive, provides unparalleled advantages.
This compound serves a different synthetic purpose. It is a valuable starting material for introducing a pre-functionalized dichlorocyclopropane unit, thereby bypassing the need for a cyclopropanation step altogether. This can be advantageous when the desired substitution pattern is readily available in the building block, simplifying the overall synthetic route. Researchers should consider both the in situ generation of dichlorocyclopropanes and the use of such pre-formed building blocks when designing their synthetic strategies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1447-13-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcmas.com [ijcmas.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. orgosolver.com [orgosolver.com]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Analytical Characterization of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. It details experimental protocols and presents comparative data to assist in method selection and implementation for quality control, stability testing, and research purposes.
Introduction
This compound is a halogenated cyclopropane derivative with the molecular formula C₆H₈Cl₂O₂ and a molecular weight of 183.03 g/mol .[1][2][3] Its structure, featuring a dichlorinated cyclopropane ring and a methyl ester group, presents unique analytical challenges and requires a multi-technique approach for comprehensive characterization. This guide explores the application of key analytical methods, including spectroscopic and chromatographic techniques, for the unambiguous identification and quantification of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a closely related compound, methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate, the protons on the cyclopropane ring and the methyl ester have been observed, providing a reference for the expected chemical shifts.[4]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Data Comparison: NMR Spectroscopy
| Technique | Parameter | This compound (Expected) | Methyl cyclopropanecarboxylate (Observed)[5] | Cyclopropanecarboxylic acid (Observed)[6] |
| ¹H NMR | Chemical Shift (δ) of -OCH₃ | ~3.7 ppm | 3.676 ppm | - |
| Chemical Shift (δ) of cyclopropane H | 1.0 - 2.0 ppm | 0.856, 0.983, 1.613 ppm | 1.597, 1.716, 1.84, 1.91, 2.766 ppm | |
| Chemical Shift (δ) of -CH₃ | ~1.5 ppm | - | - | |
| ¹³C NMR | Chemical Shift (δ) of C=O | ~170 ppm | - | 181.1 ppm |
| Chemical Shift (δ) of -OCH₃ | ~52 ppm | - | - | |
| Chemical Shift (δ) of C-Cl₂ | ~60-70 ppm | - | - | |
| Chemical Shift (δ) of cyclopropane C | ~20-40 ppm | - | 8.8, 14.1 ppm | |
| Chemical Shift (δ) of -CH₃ | ~15-25 ppm | - | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-Cl bonds.
Data Comparison: FTIR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in similar Methyl Esters[7] |
| C=O Stretch (Ester) | 1735 - 1750 | 1740 |
| C-O Stretch (Ester) | 1100 - 1300 | 1200 |
| C-H Stretch (Alkyl) | 2850 - 3000 | 2950 |
| C-Cl Stretch | 600 - 800 | - |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this purpose. The mass spectrum of this compound is available in the NIST WebBook.[1] The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[8]
Data Comparison: Mass Spectrometry
| Parameter | This compound[1][9] |
| Molecular Ion (M⁺) | m/z 182, 184, 186 (isotopic cluster due to ²Cl) |
| Base Peak | m/z 123/125 ([M-COOCH₃]⁺) |
| Major Fragments | m/z 147/149 ([M-Cl]⁺), m/z 87 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent separation and sensitivity. For the analysis of related cyclopropane derivatives, enantioselective GC has been successfully used.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For cyclopropanecarboxylic acid derivatives, reversed-phase HPLC is a common approach.[11][12]
Data Comparison: Chromatographic Methods
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Performance |
| GC-MS | HP-5ms (or equivalent) | Helium | Mass Spectrometer (EI) | High resolution, sensitive detection, and structural confirmation. |
| HPLC-UV | C18 reversed-phase | Acetonitrile/Water | UV (e.g., 210 nm) | Good for routine quantification, may require derivatization for enhanced sensitivity. |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
FTIR: The analysis can be performed on the neat liquid sample using a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: For direct infusion, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. For GC-MS, dilute the sample in a suitable solvent such as hexane or ethyl acetate.
Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Protocol for HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector set at 210 nm.
-
Injection Volume: 10 µL.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: General workflow for the analytical characterization of a chemical compound.
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation, while mass spectrometry provides vital information on molecular weight and fragmentation. GC-MS is the preferred method for separation and identification due to its high resolution and sensitivity. HPLC-UV offers a robust alternative for routine quantification. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for structural elucidation, purity determination, or quantification in various matrices. This guide provides the foundational information and protocols to enable researchers to make informed decisions for their analytical needs.
References
- 1. Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester [webbook.nist.gov]
- 2. This compound | 1447-13-8 | BAA44713 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography for the structural validation of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate and contrasts it with alternative analytical techniques, offering insights into the experimental data and methodologies that underpin structural elucidation.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide will utilize crystallographic data from closely related 1,1-dichlorocyclopropane derivatives as a representative example to illustrate the power and precision of this technique. This approach provides a robust framework for understanding the structural nuances of this class of compounds.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides direct and unambiguous evidence of a molecule's solid-state conformation, including bond lengths, bond angles, and stereochemistry. The resulting electron density map is the most definitive proof of a chemical structure.
Hypothetical Crystallographic Data for a Dichlorocyclopropane Derivative
The following table summarizes hypothetical crystallographic data for a representative 1,1-dichlorocyclopropane derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.675 |
| β (°) | 105.34 |
| Volume (ų) | 1065.2 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head, often using a cryo-loop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Alternative and Complementary Techniques
While X-ray crystallography is definitive for the solid state, other spectroscopic methods provide crucial information about the molecule's structure in solution and offer alternative means of validation, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be instrumental in confirming the connectivity and stereochemistry.
| Technique | Expected Chemical Shifts (ppm) and Coupling Constants (Hz) | Information Gained |
| ¹H NMR | - OCH₃ singlet (~3.7 ppm)- CH₃ singlet (~1.5 ppm)- CH₂ diastereotopic protons (two doublets, ~1.2-2.0 ppm, J ≈ 7-9 Hz) | Confirms the presence of methyl and methoxy groups and the cyclopropane ring protons. The diastereotopic nature of the CH₂ protons provides evidence for the chiral center. |
| ¹³C NMR | - C=O (~170 ppm)- C(Cl)₂ (~65 ppm)- Quaternary C (~35 ppm)- CH₂ (~25 ppm)- CH₃ (~20 ppm)- OCH₃ (~52 ppm) | Determines the number of unique carbon environments, confirming the presence of the carbonyl, dichlorinated carbon, and other aliphatic carbons. |
| 2D NMR (COSY, HSQC, HMBC) | N/A | Establishes the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the overall molecular structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H, ¹³C, and 2D NMR spectra are acquired using standard pulse sequences.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and correlations are then analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption (cm⁻¹) |
| C=O (ester) | ~1735 |
| C-O (ester) | ~1200 |
| C-Cl | ~800 |
Experimental Protocol: IR Spectroscopy
A small amount of the sample is placed on the ATR crystal of an IR spectrometer, and the spectrum is recorded.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| State of Matter | Solid (single crystal) | Solution | Solid or Liquid |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, stereochemistry in solution, dynamic processes | Presence of functional groups |
| Sample Requirement | High-quality single crystals | 5-10 mg, soluble | <1 mg |
| Ambiguity | Unambiguous for the solid state | Can be ambiguous for complex stereochemistry without 2D NMR | Ambiguous for full structure determination |
| Throughput | Lower | Higher | High |
Conclusion
The structural validation of this compound, like any novel compound, relies on a combination of analytical techniques. X-ray crystallography, when feasible, provides the most definitive and detailed structural information in the solid state. However, spectroscopic methods, particularly NMR, are indispensable for confirming the structure in solution and providing complementary data. The convergence of data from these orthogonal techniques provides the highest level of confidence in the assigned molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
Comparative study of the reactivity of dichlorocyclopropanes versus dibromocyclopropanes.
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides a comprehensive comparative study of the reactivity of dichlorocyclopropanes versus dibromocyclopropanes, supported by experimental data and detailed protocols. The inherent differences in the carbon-halogen bond strength and leaving group ability of chloride and bromide ions dictate the varied reactivity profiles of these three-membered ring systems.
Dibromocyclopropanes are generally recognized as being more reactive than their dichlorinated counterparts. This heightened reactivity can be attributed to the weaker carbon-bromine bond (bond dissociation energy of ~280 kJ/mol) compared to the carbon-chlorine bond (~340 kJ/mol). The better leaving group ability of the bromide ion further contributes to the increased reactivity of dibromocyclopropanes in reactions involving the cleavage of a carbon-halogen bond. This fundamental difference manifests in various transformations, including cycloaddition, ring-opening, and rearrangement reactions.
Cycloaddition Reactions: A Matter of Carbene Reactivity
The most common method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. The reactivity of the dihalocarbene itself plays a crucial role in the efficiency of these cycloaddition reactions. Dibromocarbene (:CBr₂) is a more reactive species than dichlorocarbene (:CCl₂). This increased reactivity allows for dibromocyclopropanation reactions to be carried out under milder conditions, often at lower temperatures.[1]
While direct comparative kinetic studies under identical conditions are not extensively documented in a single source, the general consensus in the literature points to faster reaction rates and often higher yields for dibromocyclopropanation, particularly with less reactive alkenes. For instance, the dichlorocyclopropanation of α-methylstyrene under phase-transfer catalysis has been studied kinetically, providing a baseline for comparison.[2] Although a direct kinetic comparison with dibromocarbene under the same conditions is not available in the retrieved results, the literature suggests that the reaction with dibromocarbene would proceed more readily.
Table 1: Comparison of Typical Conditions for Dihalocyclopropanation of Alkenes
| Feature | Dichlorocyclopropanation | Dibromocyclopropanation | Reference |
| Carbene Source | Chloroform (CHCl₃) | Bromoform (CHBr₃) | [1] |
| Base | Concentrated NaOH, KOH, or Potassium tert-butoxide | Concentrated NaOH, KOH, or Potassium tert-butoxide | [1] |
| Catalyst (PTC) | Quaternary ammonium salts (e.g., TEBA) | Quaternary ammonium salts (e.g., TEBA) | [3] |
| Typical Temp. | Room temperature to reflux | Low temperatures to room temperature | [1] |
| General Reactivity | Good yields with electron-rich alkenes | Good to excellent yields with a wider range of alkenes, including less reactive ones | [1][4] |
Ring-Opening Reactions: The Influence of the Halogen
The strained three-membered ring of dihalocyclopropanes makes them susceptible to ring-opening reactions, often promoted by Lewis acids or thermal conditions. In these reactions, the nature of the halogen significantly influences the reaction rate and conditions required.
Under Lewis acid catalysis, the cleavage of the carbon-halogen bond is a key step. The weaker C-Br bond and the better leaving group ability of bromide facilitate the ring-opening of dibromocyclopropanes at a faster rate and under milder conditions compared to dichlorocyclopropanes. For example, silver(I)-promoted ring-opening of gem-dihalocyclopropanes proceeds readily, with dibromo derivatives generally reacting faster.[5][6]
Table 2: Qualitative Comparison of Ring-Opening Reactions
| Reaction Type | Dichlorocyclopropanes | Dibromocyclopropanes | Key Factors |
| Lewis Acid-Catalyzed | Requires stronger Lewis acids or higher temperatures. | Reacts under milder conditions with a wider range of Lewis acids. | C-X bond strength, leaving group ability. |
| Thermal | Higher temperatures required for ring opening. | Ring opening occurs at lower temperatures. | Ring strain, C-X bond strength. |
| Solvolysis | Slower rates of solvolysis. | Faster rates of solvolysis due to better leaving group. | Leaving group ability, carbocation stability. |
Rearrangement Reactions: A Consequence of Enhanced Reactivity
Thermal rearrangements of gem-dihalocyclopropanes often proceed via an initial ring-opening to form an allylic cation intermediate.[1] Consistent with the trend observed in ring-opening reactions, dibromocyclopropanes typically undergo thermal rearrangement at lower temperatures than their dichloro analogs.
Kinetic studies on the thermal isomerization of 1,1-dichlorocyclopropane have been reported, providing valuable data on its stability and rearrangement pathways.[2] While a direct comparative kinetic study for 1,1-dibromocyclopropane is not available in the provided search results, the general principles of reactivity suggest a lower activation energy for the rearrangement of the dibromo compound.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, detailed experimental protocols for the synthesis of a dichlorocyclopropane and a dibromocyclopropane from the same starting alkene, cyclohexene, are presented below. These protocols are based on established phase-transfer catalysis (PTC) methods.
Protocol 1: Synthesis of 7,7-Dichloronorcarane (Dichlorocyclopropanation of Cyclohexene)
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine cyclohexene (1.0 eq), chloroform (1.5 eq), and a catalytic amount of TEBA in dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 7,7-Dibromonorcarane (Dibromocyclopropanation of Cyclohexene)
Materials:
-
Cyclohexene
-
Bromoform (CHBr₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine cyclohexene (1.0 eq), bromoform (1.5 eq), and a catalytic amount of TEBA in dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Note: The shorter reaction time for the dibromocyclopropanation is indicative of the higher reactivity of dibromocarbene.
Visualizing Reaction Pathways
To illustrate the fundamental reaction pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism for the [1+2] cycloaddition of a dihalocarbene to an alkene.
Caption: Lewis acid-promoted ring-opening of a gem-dihalocyclopropane.
Caption: General pathway for the thermal rearrangement of a gem-dihalocyclopropane.
Conclusion
The choice between using a dichlorocyclopropane or a dibromocyclopropane in a synthetic sequence depends on the desired reactivity and the specific transformation. Dibromocyclopropanes offer the advantage of higher reactivity, allowing for reactions to proceed under milder conditions and often with higher yields, especially with less reactive substrates. However, their higher reactivity can also lead to lower stability and potentially more side reactions if not controlled carefully. Dichlorocyclopropanes, being more stable, can be advantageous when subsequent reaction steps require harsh conditions that the more labile dibromo-analog might not tolerate. A thorough understanding of these reactivity differences is crucial for the strategic design and successful execution of complex synthetic routes in chemical research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is paramount for the safety and efficacy of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering insights into their respective methodologies and performance characteristics.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] While this compound is volatile, HPLC can be a valuable tool for its analysis, particularly for identifying non-volatile impurities.[2][3]
Experimental Protocol: HPLC
A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector is sufficient for this analysis.
-
Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of about 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[5]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30°C.[2]
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.[2]
-
HPLC Workflow Diagram
Caption: Workflow for purity analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given that this compound is a volatile compound, GC-MS is an exceptionally suitable method for its purity analysis, offering high resolution and sensitivity.[1]
Experimental Protocol: GC-MS
This method is designed for the separation and identification of the target compound and any volatile impurities.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation : Prepare a stock solution of approximately 1 mg/mL by dissolving the sample in a volatile organic solvent like ethyl acetate or hexane. Dilute this stock solution to a working concentration of about 10 µg/mL.[6]
-
Chromatographic and Spectrometric Conditions :
-
Column : A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[2][7]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature : 250°C.[2]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[2]
-
-
MS Detector :
-
GC-MS Workflow Diagram
Caption: Workflow for purity analysis of this compound by GC-MS.
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the nature of potential impurities and the desired sensitivity.
Quantitative Data Summary
The following table presents a summary of expected quantitative performance data for the two methods.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 50-150 ng/mL | ~ 0.5-5 ng/mL |
| Precision (%RSD) | < 2% | < 1% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
Method Comparison
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] | Ideal for volatile and thermally stable compounds.[1] |
| Sensitivity | Good, but generally lower than GC-MS for volatile compounds.[1] | Excellent sensitivity, especially for volatile analytes.[1] |
| Selectivity/Identification | Good with UV detection; excellent when coupled with MS. | Excellent due to mass spectral data providing structural information. |
| Impurity Profiling | Effective for non-volatile and polar impurities.[2] | Best for volatile and semi-volatile impurities. |
| Cost & Complexity | Can be more expensive due to solvent consumption and high-pressure pumps.[8] | Generally more cost-effective in terms of solvent usage, but the initial instrument cost can be high.[9] |
Conclusion
Both HPLC and GC-MS are robust techniques for the purity analysis of this compound.
-
GC-MS is the preferred method for this specific analyte due to its volatile nature, offering superior sensitivity and definitive identification through mass spectrometry. It is highly effective for detecting and quantifying volatile impurities.
-
HPLC serves as a valuable complementary technique, particularly for the detection of any potential non-volatile impurities that would not be amenable to GC analysis.
For comprehensive purity profiling, employing both techniques would provide the most complete picture of the sample's composition. However, for routine quality control focusing on the primary component and its volatile impurities, GC-MS is the more direct and sensitive approach.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. amptechfl.com [amptechfl.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Synthesis of 1-Methylcyclopropanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Experimental Data
1-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of compounds from pharmaceuticals to agrochemicals. Its compact, rigid structure imparts unique physicochemical properties to molecules. A variety of synthetic strategies have been developed to access this important intermediate and its derivatives. This guide provides a comprehensive comparison of four prominent synthetic routes, offering an objective analysis of their performance based on yield, purity, and reaction conditions. Detailed experimental protocols for key reactions are provided to facilitate the practical application of these methods.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to 1-methylcyclopropanecarboxylic acid is contingent on factors such as desired scale, available starting materials, and tolerance for specific reagents. The following table summarizes the key quantitative data for the different synthetic routes, offering a clear comparison of their respective efficiencies.
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. Phase-Transfer Catalysis | Methacrylonitrile | Chloroform, NaOH, Phase-Transfer Catalyst, Sodium metal | 87.3 | >95 | High yield, readily available starting materials, mild conditions. | Use of metallic sodium, multi-step process. |
| 2. Kulinkovich Reaction & Oxidation | Methyl methacrylate | Ethylmagnesium bromide, Ti(OiPr)₄, Jones reagent | (Not explicitly reported) | (Not explicitly reported) | Can be adapted for various esters, tolerant of some functional groups. | Two-step process, use of a Grignard reagent, chromium-based oxidant. |
| 3. Simmons-Smith Cyclopropanation | Methacrylic acid or its esters | Diiodomethane, Zinc-Copper couple or Diethylzinc | (Not explicitly reported for this specific product) | (Not explicitly reported) | Stereospecific, tolerant of many functional groups. | Potentially expensive reagents, requires subsequent hydrolysis if starting from an ester. |
| 4. Malonic Ester Synthesis | Diethyl malonate | 1,2-Dibromoethane, Methyl iodide, NaOH, H₃O⁺ | (Not explicitly reported for this specific product) | (Not explicitly reported) | Classic and well-understood method, versatile. | Multi-step, potential for side reactions (dialkylation). |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Phase-Transfer Catalysis of Methacrylonitrile
This method involves the cyclopropanation of methacrylonitrile using a dihalocarbene generated in situ under phase-transfer conditions, followed by dehalogenation and hydrolysis.[1]
Step 1: Synthesis of 2,2-dichloro-1-methylcyclopropanecarbonitrile
To a stirred solution of methacrylonitrile, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and chloroform, a concentrated aqueous solution of sodium hydroxide is added dropwise at a controlled temperature. The reaction is typically stirred for several hours.
Step 2: Dehalogenation to 1-Methylcyclopropanecarbonitrile
The resulting 2,2-dichloro-1-methylcyclopropanecarbonitrile is then treated with metallic sodium in an inert solvent like toluene to effect dehalogenation.
Step 3: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid
Finally, the 1-methylcyclopropanecarbonitrile is hydrolyzed using a strong base such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to yield 1-methylcyclopropanecarboxylic acid. A patent describing this process reports an overall yield of 87.3% with a purity of >95%.[1]
Route 2: Kulinkovich Reaction and Subsequent Oxidation
This two-step approach first utilizes the Kulinkovich reaction to form 1-methylcyclopropanol from an ester of methacrylic acid, which is then oxidized to the target carboxylic acid.
Step 1: Synthesis of 1-Methylcyclopropanol via Kulinkovich Reaction
Methyl methacrylate is treated with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(OiPr)₄), in an ethereal solvent. This reaction forms the titanium-alkoxide of 1-methylcyclopropanol, which is then hydrolyzed upon workup to yield 1-methylcyclopropanol.
Step 2: Oxidation to 1-Methylcyclopropanecarboxylic Acid
The resulting 1-methylcyclopropanol is then oxidized to the corresponding carboxylic acid. A common and effective method for this transformation is the Jones oxidation.[2][3][4] The alcohol is dissolved in acetone and treated with a stoichiometric amount of Jones reagent (a solution of chromium trioxide in sulfuric acid) at a low temperature. The reaction is typically rapid and gives the carboxylic acid in high yield.[2]
Route 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction provides a classic and reliable method for the cyclopropanation of alkenes. For the synthesis of 1-methylcyclopropanecarboxylic acid, methacrylic acid or its ester can be used as the starting material.
Procedure:
A zinc-copper couple is prepared by activating zinc dust with a copper salt solution. This activated zinc is then suspended in a suitable solvent, such as diethyl ether, and diiodomethane is added to form the organozinc carbenoid intermediate. The methacrylic acid or its ester is then added to the reaction mixture. The reaction is stereospecific, meaning the geometry of the double bond is retained in the cyclopropane product. If an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the carboxylic acid.
Route 4: Malonic Ester Synthesis
This versatile method allows for the synthesis of a wide variety of carboxylic acids. The synthesis of 1-methylcyclopropanecarboxylic acid via this route involves the formation of a cyclopropane ring from a malonic ester, followed by methylation.
Procedure:
Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form the corresponding enolate. This nucleophilic enolate is then reacted with 1,2-dibromoethane in an intramolecular cyclization to form diethyl cyclopropane-1,1-dicarboxylate.[5] The resulting diester is then alkylated with methyl iodide, again using a base to form the enolate. Finally, the resulting diethyl 1-methylcyclopropane-1,1-dicarboxylate is hydrolyzed to the diacid, which upon heating, undergoes decarboxylation to yield 1-methylcyclopropanecarboxylic acid.[6][7][8]
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations involved in each route.
Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via phase-transfer catalysis.
Caption: Synthesis of 1-methylcyclopropanecarboxylic acid using the Kulinkovich reaction followed by oxidation.
References
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking the cost-effectiveness of different dichlorocyclopropanation methods.
For chemists engaged in pharmaceutical development and complex organic synthesis, the creation of dichlorocyclopropane moieties is a frequent necessity. These strained ring systems are valuable intermediates, but the choice of synthetic method can significantly impact the overall cost-effectiveness and feasibility of a synthetic route. This guide provides a detailed comparison of five common dichlorocyclopropanation methods, offering quantitative data, experimental protocols, and workflow visualizations to aid in your selection process.
At a Glance: Performance and Cost Comparison
The following table summarizes the key quantitative metrics for the dichlorocyclopropanation of styrene, a common benchmark substrate. Costs are estimated based on bulk pricing from common chemical suppliers and are subject to change.
| Method | Key Reagents | Catalyst | Typical Reaction Time (Styrene) | Typical Yield (Styrene) | Estimated Reagent Cost per Mole of Styrene | Key Advantages | Key Disadvantages |
| Phase-Transfer Catalysis (PTC) | Chloroform, Sodium Hydroxide (50% aq.) | Benzyltriethylammonium Chloride (BTEAC) | 4-6 hours | ~88% | ~$5 - $10 | Inexpensive reagents, scalable, operationally simple, no need for anhydrous conditions.[1] | Requires vigorous stirring, potential for side reactions with base-sensitive substrates. |
| Ethyl Trichloroacetate & Base | Ethyl Trichloroacetate, Sodium Methoxide | None | 3-4 hours | High | ~$20 - $30 | Milder conditions than PTC, often high yields. | More expensive reagents than PTC. |
| Thermal Decomposition of NaTCA | Sodium Trichloroacetate | None | Several hours | Moderate to Good | ~$40 - $60 | Anhydrous and neutral conditions, avoids strong bases. | Requires high temperatures (refluxing DME), reagent is moderately expensive. |
| Seyferth Reagent | Phenyl(trichloromethyl)mercury | None | Several hours | Good for difficult substrates | >$200 | Neutral conditions, effective for base-sensitive and electron-poor alkenes. | Extremely toxic mercury reagent, high cost, stoichiometric use of mercury.[1] |
| Ultrasound-Assisted CCl₄/Mg | Carbon Tetrachloride, Magnesium | None | 45-60 minutes | High (for various olefins) | ~$15 - $25 | Neutral conditions, fast reaction times, avoids strong bases.[1] | Requires specialized ultrasonic equipment, carbon tetrachloride is toxic and its use is restricted.[1] |
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a generalized experimental workflow for a typical dichlorocyclopropanation reaction.
Signaling Pathways of Dichlorocarbene Generation
The generation of the reactive intermediate, dichlorocarbene, is the crucial first step in these reactions. The pathways for its formation differ significantly between the methods.
References
Quantitative Analysis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: A Comparative Guide to qNMR, GC-MS, and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for ensuring product quality, optimizing reaction yields, and meeting regulatory requirements. This guide provides a comparative overview of three powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present detailed experimental protocols and a summary of expected performance data to aid in the selection of the most suitable method for your specific analytical needs.
Methodology Comparison
The choice of analytical technique depends on various factors, including the required accuracy and precision, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC-UV for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute or relative quantification based on the direct proportionality between NMR signal area and the number of nuclei. | Separation of volatile compounds followed by ionization and mass-based detection. | Separation of compounds based on their interaction with a stationary phase, followed by UV absorbance detection. |
| Linearity (R²) | Not applicable (primary ratio method) | > 0.999 | > 0.999 |
| Accuracy (%) | > 98.5[1] | 98 - 102 (Recovery) | 98 - 102 (Recovery) |
| Precision (RSD %) | < 1.5[1] | < 2 | < 2 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a suitable solvent; derivatization may sometimes be required for similar compounds. | Dilution in the mobile phase. |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes | 10 - 20 minutes |
| Key Advantages | Non-destructive, no need for a specific reference standard of the analyte, provides structural information. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[2] | Robust, widely available, suitable for non-volatile compounds. |
| Key Disadvantages | Lower sensitivity compared to MS-based methods. | Requires the analyte to be volatile and thermally stable. | Requires the analyte to have a UV chromophore. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established analytical procedures for structurally related compounds and serve as a strong starting point for method development and validation for this compound.[2]
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to be of a similar molar concentration to the analyte. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons or the cyclopropyl methyl protons) and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2]
-
Injector: Splitless mode, 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
3. Data Analysis and Quantification:
-
Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of this compound in the sample from its peak area using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by diluting it with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: The optimal wavelength should be determined by running a UV scan of the analyte. A starting wavelength of 210 nm is recommended, as ester groups exhibit absorbance in this region.
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the qNMR and a general chromatographic (GC/MS and HPLC) analysis.
References
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Cis and Trans Cyclopropane-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an objective comparison of the biological activities of cis and trans isomers of cyclopropane-containing compounds, supported by experimental data and detailed methodologies. The rigid nature of the cyclopropane ring makes the spatial arrangement of its substituents a critical determinant of pharmacological activity, with cis and trans isomers often exhibiting remarkably different potencies and effects.
This comparison focuses on three distinct classes of cyclopropane-containing compounds, showcasing the profound impact of stereoisomerism on their anticonvulsant, antidepressant, and antimetastatic properties.
Anticonvulsant Activity: 5,5'-Diphenylhydantoin Schiff Bases
Recent studies have highlighted the superior anticonvulsant effects of the cis isomers of certain 5,5'-diphenylhydantoin Schiff bases when compared to their trans counterparts. This is exemplified by the compounds SB1-Ph and SB4-Ph, which were evaluated in the maximal electroshock (MES) seizure test in mice.
Quantitative Data Summary
| Compound | Isomer | Dose (mg/kg) | Anticonvulsant Activity (% Protection in MES Test) |
| SB1-Ph | trans | 10 | 12.5% |
| 20 | 25% | ||
| 40 | 50% | ||
| cis | 10 | 37.5% | |
| 20 | 62.5% | ||
| 40 | 87.5% | ||
| SB4-Ph | trans | 10 | 0% |
| 20 | 0% | ||
| 40 | 25% | ||
| cis | 10 | 50% | |
| 20 | 75% | ||
| 40 | 100% | ||
| Phenytoin | - | 10 | 50% |
| (Reference) | 20 | 75% | |
| 40 | 100% |
Data sourced from a comparative analysis of trans and cis 5,5'-diphenylhydantoin Schiff bases.
The data clearly indicates that for both SB1-Ph and SB4-Ph, the cis isomer exhibits significantly higher anticonvulsant potency at all tested doses compared to the trans isomer. Notably, the cis isomer of SB4-Ph demonstrated 100% protection against tonic seizures at the highest dose, matching the efficacy of the reference drug, phenytoin.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for potential anticonvulsant compounds, particularly those effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Saline solution (0.9%)
-
Test compounds (cis and trans isomers of SB1-Ph and SB4-Ph) and reference drug (phenytoin)
-
Vehicle for dissolving test compounds
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment, with free access to food and water.
-
Compound Administration: Dissolve the test compounds and phenytoin in a suitable vehicle. Administer the compounds intraperitoneally (i.p.) to different groups of mice at varying doses (10, 20, and 40 mg/kg). A control group receives only the vehicle.
-
Time to Peak Effect: Allow a predetermined time (e.g., 30-60 minutes) to elapse after administration for the compound to reach its peak effect.
-
Seizure Induction: Apply a drop of anesthetic ophthalmic solution to the eyes of each mouse to minimize discomfort. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: Record the number of protected animals in each group and express the results as a percentage of protection.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant activity screening.
Antidepressant Activity: Monoamine Oxidase (MAO) Inhibitors
Quantitative Data Summary: trans-Tranylcypromine
| Enzyme | trans-Tranylcypromine IC50 (µM) |
| MAO-A | 2.3 |
| MAO-B | 0.95 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway of Monoamine Oxidase Inhibitors
MAO inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft by preventing their breakdown within the presynaptic neuron. This leads to enhanced neurotransmission.
Caption: Mechanism of action of MAO inhibitors.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (cis and trans isomers) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, fluorescent probe, HRP, and test compounds in the assay buffer.
-
Assay Setup: In the wells of a 96-well plate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and serial dilutions of the test compounds or reference inhibitors. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and the fluorescent probe/HRP mixture to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time or as an endpoint reading.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimetastatic Activity: Bis(dioxopiperazine) Analogues
The stereochemistry of cyclopropane-containing bis(dioxopiperazine) derivatives has been shown to be a critical factor in their antimetastatic activity. In studies using the Lewis lung carcinoma model, the cis and trans isomers of these compounds displayed dramatically different biological profiles.
Qualitative Comparison
A study on stereoisomeric tricyclic bis(dioxopiperazines) revealed that the cis-bis(morpholinomethyl) analogue was antimetastatic in the Lewis Lung carcinoma model. In contrast, the corresponding trans isomer was found to be toxic at similar doses, leading to a decrease in the life span of the treated mice. While specific quantitative data on the number of metastatic nodules for this particular pair of isomers is not detailed in the available literature, related studies with other bisdioxopiperazine compounds have demonstrated significant inhibition of pulmonary metastasis.
Experimental Protocol: Lewis Lung Carcinoma Metastasis Model
This in vivo model is used to evaluate the potential of compounds to inhibit the formation of metastases from a primary tumor.
Materials:
-
C57BL/6 mice
-
Lewis lung carcinoma (LLC) cells
-
Culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Test compounds (cis and trans isomers)
-
Surgical instruments
Procedure:
-
Tumor Cell Culture: Culture LLC cells in appropriate medium until they reach the desired confluence.
-
Tumor Inoculation: Harvest the LLC cells and resuspend them in PBS. Inject a known number of cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each C57BL/6 mouse.
-
Compound Administration: Begin administration of the test compounds (dissolved in a suitable vehicle) at predetermined doses and schedules. A control group receives the vehicle only.
-
Primary Tumor Growth Monitoring: Measure the primary tumor size at regular intervals using calipers.
-
Endpoint and Metastasis Evaluation: After a specific period (e.g., 21-28 days), or when the primary tumor reaches a certain size, humanely euthanize the mice.
-
Metastasis Quantification: Carefully dissect the lungs and fix them in a suitable fixative (e.g., Bouin's solution). Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Data Analysis: Compare the number of lung metastases in the treated groups to the control group to determine the antimetastatic efficacy of the compounds. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The presented data underscores the critical importance of stereochemistry in the biological activity of cyclopropane-containing compounds. In the case of 5,5'-diphenylhydantoin Schiff bases, the cis isomers demonstrate superior anticonvulsant effects. For MAO inhibitors, while the trans isomer of tranylcypromine is a potent drug, related cis-cyclopropylamines also show high inhibitory activity. Furthermore, the antimetastatic potential of bis(dioxopiperazine) analogues appears to be confined to the cis isomer, with the trans isomer exhibiting toxicity.
These findings highlight the necessity for careful stereochemical control and evaluation in the design and development of novel therapeutics incorporating the cyclopropane moiety. The distinct spatial arrangements of cis and trans isomers lead to different interactions with biological targets, ultimately dictating their pharmacological outcomes. Researchers and drug development professionals should, therefore, consider the synthesis and evaluation of both cis and trans isomers as a standard practice in the exploration of cyclopropane-containing drug candidates.
Safety Operating Guide
Safe Disposal of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chlorinated organic compound in a laboratory setting.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use personal protective equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, protective gloves (chemically resistant), and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management Protocol
In the event of a spill, the area should be evacuated of all non-essential personnel. All sources of ignition must be removed from the vicinity, as the compound is flammable. The spill should be contained and absorbed using an inert material, such as sand, silica gel, or a universal binder. The absorbed material must then be collected using spark-proof tools and placed into a suitable, sealable container for hazardous waste disposal. The affected area should be thoroughly cleaned and ventilated after the spill has been cleared. It is crucial to prevent the chemical from entering drains or sewer systems.
Waste Collection and Storage
Waste this compound must be collected in designated, properly labeled, and sealed containers. It is classified as a halogenated (chlorinated) organic solvent waste and must be kept separate from non-halogenated waste to facilitate proper disposal. Containers should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is generally suitable for many chemicals, but specific compatibility should be verified. Containers should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.
Disposal Procedure
The primary and recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the hazardous material. The waste must be transported to a licensed hazardous waste disposal facility that is equipped with incinerators capable of handling chlorinated waste.
Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations. Based on its characteristics as a chlorinated organic compound, this compound may fall under EPA hazardous waste codes for spent halogenated solvents (F001, F002) or other codes for chlorinated production wastes, depending on its use and concentration.
Quantitative Disposal Data
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Value | Notes |
| Primary Disposal Method | High-Temperature Incineration | Standard for chlorinated organic waste. |
| Incineration Temperature | > 850°C (residence time of at least 2 seconds) | For general hazardous waste. |
| > 1100°C | For hazardous waste with >1% halogenated organic substances. | |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic or metal drum. | Must be tightly sealed and properly labeled. |
| EPA Hazardous Waste Code | Potentially F001, F002, or other applicable codes. | Final determination depends on usage and local regulations. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Essential Safety and Handling Guide for Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar chemical compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact substance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Safety glasses should meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][5] | Inspect gloves before each use and replace them periodically, as they can accumulate residue over time.[2][4] Never use leather or cotton gloves.[2] |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls.[2][4][5] | Clothing should cover the entire body, from wrists to ankles.[2] Avoid polyester or acrylic fabrics.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[3][4] | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate.[1][4] | If a respirator is needed, it must be NIOSH/MSHA approved, and users must undergo annual medical evaluations and fit testing.[4][6] |
Emergency First Aid Procedures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][7] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7] |
Operational and Disposal Plans
Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, and open flames.[7]
-
Use non-sparking tools and explosion-proof equipment.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.[7][8]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Store in a flammable liquids storage cabinet.
Spill and Waste Disposal Plan
Spill Response:
-
Evacuate the area and remove all sources of ignition.[7]
-
Ventilate the area.
-
Absorb the spill with an inert material such as sand, vermiculite, or earth.[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][7]
-
Do not let the chemical enter drains or waterways.[7]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1447-14-9 Name: 2,2-dichloro-1-methylcyclopropanecarboxylic acid [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
